5-Methoxy-2-methyl-isophthalic acid dimethyl ester
Description
BenchChem offers high-quality 5-Methoxy-2-methyl-isophthalic acid dimethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-methyl-isophthalic acid dimethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-7-9(11(13)16-3)5-8(15-2)6-10(7)12(14)17-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEMOXRKTBBUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(=O)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide on 5-Methoxy-2-methyl-isophthalic Acid Dimethyl Ester (CAS 13979-74-3): Synthesis, Properties, and Applications in Advanced Therapeutics
Executive Summary & Chemical Profiling
5-Methoxy-2-methyl-isophthalic acid dimethyl ester (IUPAC: Dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate), identified by CAS Number 13979-74-3 , is a highly functionalized aromatic building block. Structurally, it features a central benzene ring substituted with a methoxy group, a benzylic methyl group, and two methyl ester groups at the 1,3-positions.
This specific arrangement—a sterically hindered but electronically activated benzylic position flanked by electron-withdrawing esters—makes it an exceptional precursor. Historically utilized in the synthesis of complex macrocycles like trans-15,16-diethyldihydropyrenes, it has recently emerged as a critical scaffold in modern drug discovery, specifically in the development of isoindolone-based kinase inhibitors for cancer immunotherapy.
Quantitative Physicochemical Properties
The following table summarizes the core physicochemical and structural properties of the compound, which dictate its solubility, reactivity, and suitability for downstream pharmaceutical derivatization[1].
| Property | Value |
| CAS Number | 13979-74-3 |
| IUPAC Name | Dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| LogP (Predicted) | ~1.37 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area | 61.8 Ų |
Mechanistic Role in Organic Synthesis
The most critical synthetic transformation of CAS 13979-74-3 is its conversion to dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate (CAS: 14094-60-1) . This brominated intermediate serves as the primary gateway to fused bicyclic pharmacophores[2].
Causality in Reaction Design: The Wohl-Ziegler Bromination
Direct bromination of this scaffold presents a chemoselectivity challenge. The C5-methoxy group is strongly electron-donating, which typically activates the aromatic ring toward unwanted Electrophilic Aromatic Substitution (EAS). To circumvent this, the 2[2] is employed.
-
Why NBS? N-Bromosuccinimide (NBS) provides a low, steady-state concentration of molecular bromine (Br₂). This suppresses the ionic EAS pathway and heavily favors the radical abstraction of the benzylic hydrogen.
-
Why AIBN? Azobisisobutyronitrile (AIBN) is used as a thermal initiator. Upon heating, it undergoes homolysis to generate isobutyronitrile radicals, which initiate the chain reaction by abstracting a bromine atom from NBS.
-
Electronic Stabilization: The two meta-ester groups inductively deactivate the aromatic ring toward EAS while stabilizing the intermediate benzylic radical, ensuring high regioselectivity.
Self-Validating Experimental Protocol: Radical Benzylic Bromination
Objective: Conversion of CAS 13979-74-3 to its bromomethyl derivative (CAS 14094-60-1).
Step-by-Step Methodology:
-
System Setup: Charge a flame-dried, argon-flushed round-bottom flask with 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (1.0 equiv) and anhydrous acetonitrile (0.2 M concentration).
-
Reagent Addition: Add N-bromosuccinimide (1.05 equiv) and AIBN (0.05 equiv). Crucial Step: Ensure the system is strictly protected from moisture to prevent the hydrolysis of the resulting benzylic bromide.
-
Thermal Initiation: Heat the reaction mixture to reflux (approx. 80–82 °C) for 3.5 hours.
-
In-Process Validation (Self-Validating System): Monitor the reaction via ¹H-NMR of a crude aliquot. The reaction is deemed complete when the singlet corresponding to the benzylic methyl group (~2.5 ppm, 3H) completely disappears, replaced by a new, downfield singlet corresponding to the bromomethyl group (~4.5–4.8 ppm, 2H).
-
Workup & Purification: Cool the mixture to room temperature. Concentrate the solvent in vacuo, resuspend the residue in dichloromethane, and wash with water to remove the highly water-soluble succinimide byproduct. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the product (Typical yield: ~77%).
Synthetic divergence of CAS 13979-74-3 into therapeutic isoindolone scaffolds.
Applications in Advanced Therapeutics: HPK1 Inhibitors
While historically cited in the synthesis of macrocyclic trans-15,16-diethyldihydropyrenes3[3], the most prominent modern application of CAS 13979-74-3 is in the field of immuno-oncology.
The Biological Target: HPK1 (MAP4K1)
Hematopoietic progenitor kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the SLP76 adaptor protein. This phosphorylation induces the dissociation of the SLP76-ADAP complex, ultimately leading to the suppression of T-cell proliferation and cytokine secretion. 4[4], heightening anti-tumor immunity and making it a prime target for cancer therapy.
Scaffold Utilization in Drug Design
In recent pharmaceutical developments, specifically detailed in5[5], CAS 13979-74-3 is utilized to construct novel isoindolone compounds .
The structural logic is highly specific:
-
Bicyclic Formation: The ortho-relationship between the bromomethyl group (post-bromination) and the adjacent ester allows for a rapid, high-yielding cyclization with primary amines to form the fused 5-membered lactam (isoindolone) core.
-
Pharmacophore Vectoring: The 5-methoxy group from the original 13979-74-3 scaffold remains intact on the aromatic ring of the isoindolone. In the context of kinase inhibition, this methoxy group serves as a critical vector, either engaging in hinge-binding interactions within the HPK1 ATP-binding pocket or acting as a handle for further derivatization to optimize pharmacokinetic (PK) properties.
Mechanism of HPK1 inhibition by isoindolone derivatives to restore T-cell immunity.
References
-
Molaid Chemical Database. "dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate | 14094-60-1". Molaid.com. Available at:[Link]
-
Boekelheide, V., & Miyasaka, T. (1967). "Aromatic molecules bearing substituents within the cavity of the π-electron cloud. Synthesis of trans-15,16-diethyldihydropyrene." Journal of the American Chemical Society, 89(7), 1709-1715. Oxford Academic / Chemistry Letters Reference. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer (WO 2021/224818 A1)". NIH.gov. Available at:[Link]
-
Sabnis, R. W. (2022). "Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer." ACS Medicinal Chemistry Letters, 13(2), 156–157. Available at:[Link]
Sources
- 1. 5-甲氧基-2-甲基-间苯二甲酸二甲酯 | 5-Methoxy-2-methyl-isophthalic acid | 13979-74-3 - 乐研试剂 [leyan.com]
- 2. dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate - CAS号 14094-60-1 - 摩熵化学 [molaid.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Methoxy-2-methyl-isophthalic Acid Dimethyl Ester
Executive Summary
5-Methoxy-2-methyl-isophthalic acid dimethyl ester (CAS: 13979-74-3) is a highly specialized aromatic building block utilized extensively in the design of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and active pharmaceutical ingredients (APIs)[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors, providing a deep dive into the structural causality of the molecule and detailing self-validating synthetic protocols. This whitepaper serves as a definitive resource for drug development professionals and materials scientists seeking to integrate this compound into advanced synthetic workflows.
Physicochemical Profiling & Structural Causality
The utility of this compound stems directly from its highly specific substitution pattern on the central benzene ring.
-
Electronic Push-Pull System: The methoxy group (-OCH₃) at the 5-position acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the aromatic system. Conversely, the two methyl ester groups at the 1 and 3 positions are electron-withdrawing groups (EWGs). This creates a highly polarized electronic environment, which is advantageous for directed electrophilic aromatic substitution in downstream API synthesis.
-
Steric Hindrance: The methyl group at the 2-position provides critical steric bulk. When the ester groups are saponified and coordinated to transition metals in MOF synthesis, this methyl group dictates the dihedral angle of the resulting coordination complex, preventing dense interpenetration of the crystal lattice and thereby maximizing the accessible surface area for gas storage or catalysis[1].
While empirical melting and boiling points are often listed as "N/A" in standard commercial batches due to its primary use as an intermediate[2], highly accurate computational models provide a robust physicochemical profile[3].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Chemical Name | 5-Methoxy-2-methyl-isophthalic acid dimethyl ester | Standard IUPAC nomenclature. |
| CAS Number | 13979-74-3 | Primary identifier for commercial sourcing[3]. |
| Molecular Formula | C₁₂H₁₄O₅ | Dictates exact mass for MS validation[3]. |
| Molecular Weight | 238.24 g/mol | Optimal size for a modular building block[3]. |
| Topological Polar Surface Area (TPSA) | 61.83 Ų | Indicates moderate polarity, ensuring good solubility in polar aprotic solvents (DMF, DMSO)[3]. |
| LogP | 1.576 | Lipophilicity favors organic partitioning during aqueous workups[3]. |
| Hydrogen Bond Donors | 0 | Lack of H-donors prevents unwanted self-assembly or aggregation in solution[3]. |
| Hydrogen Bond Acceptors | 5 | High capacity for accepting hydrogen bonds, useful in biological target binding[3]. |
| Rotatable Bonds | 3 | Provides necessary flexibility for the ester and methoxy groups to adopt low-energy conformations[3]. |
Synthetic Methodologies: A Self-Validating System
To utilize this building block effectively, researchers must master both its upstream synthesis and downstream functionalization. The following protocols are engineered with built-in analytical checkpoints, ensuring a self-validating workflow that guarantees high fidelity and yield.
Protocol 1: Upstream Synthesis via Sequential Protection and Alkylation
Step 1: Fischer Esterification of 5-Hydroxy-2-methylisophthalic Acid
-
Action: Dissolve 5-hydroxy-2-methylisophthalic acid (1.0 eq) in anhydrous methanol (0.5 M). Add a catalytic amount of concentrated sulfuric acid (0.1 eq). Reflux for 12 hours.
-
Causality: The free dicarboxylic acid starting material is highly polar and poorly soluble in the organic solvents required for subsequent etherification. Fischer esterification masks the carboxylic acids as methyl esters, significantly increasing solubility in aprotic solvents like DMF and preventing unwanted side reactions (e.g., esterification of the alkylating agent).
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system. The highly polar starting material (which remains near the baseline) will disappear, replaced by a distinct, higher Rf spot. Confirm success via ¹H NMR by verifying the appearance of a 6H singlet at ~3.9 ppm, corresponding to the two newly formed ester methoxy groups.
Step 2: Selective O-Methylation (Etherification)
-
Action: Transfer the intermediate (Dimethyl 5-hydroxy-2-methylisophthalate) to anhydrous DMF (0.3 M). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and methyl iodide (MeI, 1.5 eq). Stir at 60°C for 8 hours.
-
Causality: K₂CO₃ is selected as the optimal mild base. It is strong enough to deprotonate the phenolic hydroxyl group (pKa ~10) to form a highly reactive phenoxide nucleophile, but weak enough to avoid hydrolyzing the newly formed methyl esters. MeI acts as an excellent electrophile for the Sₙ2 substitution, yielding the target methoxy ether.
-
Self-Validation Checkpoint: Quench the reaction with water and extract with ethyl acetate. Liquid Chromatography-Mass Spectrometry (LC-MS) should show the target mass [M+H]+=239.24 . ¹H NMR will reveal a new 3H singlet at ~3.8 ppm, confirming the successful installation of the aryl methoxy group.
Protocol 2: Downstream Saponification for MOF Ligand Generation
-
Action: Dissolve the synthesized Dimethyl 5-methoxy-2-methylisophthalate in a 1:1 mixture of THF and H₂O (0.2 M). Add lithium hydroxide monohydrate (LiOH·H₂O, 4.0 eq). Stir at room temperature for 4 hours.
-
Causality: While the dimethyl ester is an exceptionally stable storage form, MOF synthesis strictly requires free carboxylates to coordinate with transition metal nodes (e.g., Zn²⁺, Cu²⁺). LiOH is preferred over NaOH or KOH because the lithium cation coordinates less strongly to the intermediate carboxylates, leading to cleaner hydrolysis in THF/water mixtures. The aryl-methoxy bond remains completely stable under these basic conditions.
-
Self-Validation Checkpoint: Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the final dicarboxylic acid product. The complete disappearance of the ester methoxy protons (~3.9 ppm) in ¹H NMR (DMSO-d₆) confirms 100% saponification.
Visualization of Synthetic and Functional Pathways
The logical progression from starting material to the final functionalized MOF ligand precursor is mapped below.
Synthetic workflow and downstream functionalization of CAS 13979-74-3.
Applications in Advanced Materials & Drug Development
The strategic value of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester lies in its dual-use nature:
-
Materials Science (MOFs & COFs): Once saponified, the resulting dicarboxylic acid acts as a rigid, V-shaped linker. The 120° angle between the carboxylate groups is ideal for forming Kagome lattices or hexagonal pore structures. The internal methoxy group can be utilized for post-synthetic modification (PSM) or to tune the internal pore polarity for selective CO₂ capture[1].
-
Pharmaceutical Intermediates: The protected ester form allows medicinal chemists to perform aggressive cross-coupling reactions (e.g., Suzuki-Miyaura coupling) on the aromatic ring if halogenated, without the risk of decarboxylation. The methoxy group frequently serves as a hydrogen bond acceptor in kinase inhibitor pharmacophores[3].
References
Sources
Technical Whitepaper: Structural Analysis, Reactivity, and Synthetic Applications of 5-Methoxy-2-methyl-isophthalic Acid Dimethyl Ester
Executive Summary & Chemical Identity
5-Methoxy-2-methyl-isophthalic acid dimethyl ester (CAS: 13979-74-3), also known systematically as dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate, is a highly functionalized aromatic building block[1]. Characterized by a central methyl group flanked by two sterically demanding methoxycarbonyl groups, this compound serves as a critical intermediate in both advanced materials science and modern drug discovery[2].
Structural Elucidation & Mechanistic Causality
As an Application Scientist, I frequently encounter challenges with sterically congested aromatics. In this molecule, the reactivity is governed by a delicate "push-pull" electronic system:
-
Electron-Donating Group (EDG): The methoxy group (-OCH₃) at position 5 donates electron density into the aromatic ring via resonance (+R effect).
-
Electron-Withdrawing Groups (EWG): The two ester groups (-COOCH₃) at positions 1 and 3 withdraw electron density via both resonance (-R) and inductive (-I) effects.
-
Steric vs. Electronic Activation: The methyl group at position 2 is heavily sterically compressed by the adjacent esters. Intuitively, one might expect poor reactivity at this benzylic position. However, the para-methoxy group significantly stabilizes any radical intermediate formed at the 2-methyl position. This electronic activation completely overrides the steric hindrance, making the compound an excellent substrate for Wohl-Ziegler bromination[3].
Quantitative Data: Physicochemical Profiling
Understanding the physical properties is essential for downstream purification and biological assay design.
Table 1: Physicochemical and Computational Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| LogP (Octanol/Water) | 1.57 | [1] |
| Topological Polar Surface Area (TPSA) | 61.83 Ų | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
Experimental Workflows: Selective Benzylic Bromination
A primary synthetic application of CAS 13979-74-3 is its conversion to dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate (CAS: 14094-60-1)[3].
Causality Behind Experimental Choices
-
Why N-Bromosuccinimide (NBS)? Using elemental bromine (Br₂) would lead to electrophilic aromatic substitution on the electron-rich ring. NBS provides a low, steady concentration of Br₂, which strictly favors the radical benzylic substitution pathway.
-
Why Azobisisobutyronitrile (AIBN)? AIBN is chosen as the radical initiator because it decomposes at a predictable rate at ~80°C, providing a controlled radical chain reaction without the oxidative side reactions associated with peroxides.
-
Why Acetonitrile? The polar ester groups require a solvent with sufficient polarity for dissolution. Acetonitrile is inert to radical bromination and boils at the perfect temperature (82°C) to drive AIBN decomposition.
Step-by-Step Methodology
Table 2: Reaction Optimization Matrix
| Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Br₂ / hν | CCl₄ | 76 | 5.0 | <30% | High degree of competitive ring bromination. |
| NBS / AIBN | Acetonitrile | 82 (Reflux) | 3.5 | 77% | Clean benzylic substitution; optimal conditions[3]. |
Self-Validating Protocol:
-
Initiation Setup: Charge a flame-dried, nitrogen-purged round-bottom flask with 5-methoxy-2-methyl-isophthalic acid dimethyl ester (1.0 eq) and anhydrous acetonitrile[3].
-
Reagent Addition: Add NBS (1.05 eq) and AIBN (0.1 eq). Critical Insight: Limit NBS to a slight excess (1.05 eq) to prevent over-bromination to the dibromomethyl derivative.
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 82°C) for 3.5 hours[3]. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate, 3:1).
-
Quenching & Workup: Cool the mixture to 0°C. The succinimide byproduct will precipitate and must be removed via vacuum filtration. Wash the organic filtrate with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any unreacted electrophilic bromine species, preventing downstream side reactions.
-
Isolation: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography to yield the highly pure bromomethyl intermediate at a 77% yield[3].
Downstream Applications
The resulting bromomethyl intermediate is a highly versatile electrophile:
-
Immuno-Oncology (Drug Discovery): It is utilized in aliphatic nucleophilic substitution reactions to synthesize complex isoindolone compounds. These derivatives function as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical target for enhancing T-cell activation in cancer immunotherapy[3].
-
Materials Science: The compound is a fundamental building block in the synthesis of trans-15,16-diethyldihydropyrene. This complex aromatic system is used to study molecules bearing substituents trapped within the cavity of a π-electron cloud (DOI: 10.1021/ja00983a030)[3].
Reaction Pathway Visualization
Fig 1: Synthetic pathway and applications of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester.
References
-
Title: dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate | 14094-60-1 Source: Molaid URL: [Link]
-
Title: 2,6-Dicarboxy-4-methoxy-toluol (CAS 13979-73-2) Downstream Products Source: LookChem URL: [Link]
Sources
An In-depth Technical Guide to the Determination of the Solubility Profile of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[1] Poor aqueous solubility, a common challenge for many new chemical entities, can lead to low and variable bioavailability, hindering the translation of a promising compound into a viable therapeutic.[1][2] Therefore, a comprehensive understanding of the solubility profile of a compound, such as 5-Methoxy-2-methyl-isophthalic acid dimethyl ester, is not merely a data point but a foundational piece of knowledge that guides formulation strategies, predicts in vivo behavior, and ultimately dictates the success of a drug development program.[1]
This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol, and discuss the interpretation of the generated data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.
Understanding Thermodynamic vs. Kinetic Solubility
Before embarking on experimental work, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.
-
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[3][4] It represents the true, stable solubility of the most stable crystalline form of the compound.[4][5] This measurement is typically performed in late-stage preclinical development and is essential for formulation development.[1]
-
Kinetic solubility , on the other hand, is a measure of the concentration of a compound at which it precipitates from a solution under specific, non-equilibrium conditions.[1][3][6] It is often determined in high-throughput screening formats during early drug discovery, where compounds are initially dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer.[1][2][7] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[3][8]
For the purposes of this guide, we will focus on determining the thermodynamic solubility of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester, as this provides a more fundamental and reliable measure of its intrinsic solubility.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method .[4][9] This method involves agitating an excess of the solid compound in a specific solvent system until equilibrium is reached.[9] The concentration of the dissolved compound in the supernatant is then measured.
Materials and Equipment
-
5-Methoxy-2-methyl-isophthalic acid dimethyl ester (solid, high purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 5-Methoxy-2-methyl-isophthalic acid dimethyl ester to a series of vials, each containing a known volume of a different solvent. A general starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the solvent. The key is to ensure that undissolved solid remains visible after the equilibration period.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[9] For some compounds, longer equilibration times (up to 72 hours) may be necessary.[4]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining fine particles that could interfere with the analysis.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Analyze the diluted samples to determine the concentration of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of the compound in each solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100mL.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.
Data Presentation and Interpretation
The experimentally determined solubility data for 5-Methoxy-2-methyl-isophthalic acid dimethyl ester should be summarized in a clear and concise table.
Table 1: Hypothetical Solubility Data for 5-Methoxy-2-methyl-isophthalic acid dimethyl ester at 25°C
| Solvent | Solubility (mg/mL) | Qualitative Description |
| Water | < 0.1 | Practically Insoluble |
| PBS (pH 7.4) | < 0.1 | Practically Insoluble |
| Ethanol | 15.2 ± 0.8 | Sparingly Soluble |
| Methanol | 25.6 ± 1.2 | Soluble |
| Acetone | 50.1 ± 2.5 | Freely Soluble |
| Acetonitrile | 8.3 ± 0.4 | Slightly Soluble |
| Ethyl Acetate | 32.7 ± 1.9 | Soluble |
| Dichloromethane | > 100 | Very Soluble |
| DMSO | > 100 | Very Soluble |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally verified values.
The qualitative descriptions are based on the United States Pharmacopeia (USP) definitions. This comprehensive solubility profile provides invaluable insights for downstream applications. For instance, high solubility in volatile organic solvents like dichloromethane and ethyl acetate suggests feasibility for purification by crystallization. The low aqueous solubility would indicate the need for enabling formulation strategies, such as amorphous solid dispersions or lipid-based formulations, to achieve adequate oral bioavailability.
Conclusion
While publicly available solubility data for 5-Methoxy-2-methyl-isophthalic acid dimethyl ester is scarce, this guide provides a scientifically rigorous and detailed protocol for its determination. By following the outlined shake-flask method, researchers can generate high-quality, reliable thermodynamic solubility data. This information is paramount for making informed decisions throughout the drug discovery and development pipeline, from lead optimization and formulation design to predicting in vivo performance. The principles and methodologies detailed herein empower researchers to build a solid physicochemical foundation for their promising drug candidates.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Avdeef, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]
-
Scite.ai. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Millipore Corporation. (2003). Automated Screening of Aqueous Compound Solubility in Drug Discovery. [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Journal of Chemical Education. (2017, March 15). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]
-
ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF. [Link]
-
PubMed. (2020, July 21). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. [Link]
-
PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. [Link]
-
PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]
-
Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. enamine.net [enamine.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. raytor.com [raytor.com]
- 5. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Comprehensive Technical Guide: Molecular Weight Determination and Characterization of 5-Methoxy-2-methyl-isophthalic Acid Dimethyl Ester
Executive Summary
In the realm of advanced organic synthesis and drug development, polyfunctionalized aromatic building blocks are critical for designing molecules with precise steric and electronic profiles. 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (CAS: 13979-74-3), also known as dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate, serves as a highly versatile intermediate[1][2]. This whitepaper provides an in-depth technical analysis of its molecular weight (238.24 g/mol ), structural logic, and the self-validating analytical protocols required to verify its exact mass (238.0841 Da)[3].
Chemical Identity and Structural Analysis
The structural integrity of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester is defined by a central benzene ring heavily substituted to manipulate its physicochemical behavior. The presence of two ester groups (-COOCH₃) at positions 1 and 3 provides handles for polymerization or selective hydrolysis, while the methoxy (-OCH₃) and methyl (-CH₃) groups at positions 5 and 2, respectively, dictate the molecule's electron density and spatial conformation[4].
Quantitative Physicochemical Data
To facilitate experimental design, the quantitative properties of the compound are summarized below. The LogP of 1.57 indicates moderate lipophilicity, making it suitable for both organic reactions and integration into biological screening libraries[1].
| Property | Value |
| Chemical Name | 5-Methoxy-2-methyl-isophthalic acid dimethyl ester |
| CAS Number | 13979-74-3 |
| Molecular Formula | C₁₂H₁₄O₅ |
| Average Molecular Weight | 238.24 g/mol |
| Exact Mass (Monoisotopic) | 238.0841 Da |
| Topological Polar Surface Area (TPSA) | 61.83 Ų |
| LogP | 1.57 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
Molecular Weight Calculation Logic
The average molecular weight of 238.24 g/mol is derived from the sum of its structural components. Understanding this mass contribution is essential for researchers conducting stoichiometric calculations during complex multi-step syntheses.
Figure 1: Mass contribution breakdown of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester.
Synthesis and Mechanistic Pathways
The compound is typically synthesized via the esterification of 2,6-dicarboxy-4-methoxy-toluene (CAS 13979-73-2)[2].
Causality in Synthesis: The choice to convert the dicarboxylic acid into a dimethyl ester is driven by the need to protect the reactive carboxylate groups during subsequent transformations. For instance, when subjected to radical bromination using N-bromosuccinimide (NBS) and AIBN, the esterified form prevents unwanted side reactions at the carboxyl sites, allowing for selective bromination of the C2-methyl group to yield dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate (CAS 14094-60-1) with high yields (~77%)[5].
Analytical Characterization: Self-Validating HRMS Protocol
To definitively confirm the molecular formula (C₁₂H₁₄O₅) and exact mass (238.0841 Da)[3], High-Resolution Mass Spectrometry (HRMS) is the gold standard.
Causality behind the methodology: We explicitly select Electrospray Ionization in positive mode (ESI+) over Electron Impact (EI). EI is a "hard" ionization technique that induces rapid fragmentation of the ester and methoxy groups, often obliterating the molecular ion peak. Conversely, ESI is a "soft" ionization method that preserves the intact molecule, allowing us to observe the protonated adduct [M+H]+ at m/z 239.0914. Methanol is chosen as the solvent because its protic nature readily donates protons, maximizing ionization efficiency.
Step-by-Step HRMS Validation Workflow
This protocol is designed as a self-validating system . It incorporates internal calibration and an isotopic distribution check to ensure that the detected mass is an absolute match to the theoretical structure, eliminating false positives.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.
-
Validation Check: The formic acid forces the equilibrium toward the protonated state, ensuring a strong [M+H]+ signal.
-
-
Instrument Calibration: Prior to injection, infuse a sodium formate tuning mix. Calibrate the Orbitrap/TOF mass analyzer until the mass error is <2 ppm.
-
Validation Check: This step guarantees that any mass deviation observed is inherent to the sample, not instrument drift.
-
-
Ionization & Acquisition: Inject the sample via direct infusion at a flow rate of 5 µL/min. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 250°C. Scan the m/z range of 100–500.
-
Data Analysis (The Self-Validation Step): Locate the primary peak at m/z 239.0914. To validate that this is indeed C₁₂H₁₄O₅, measure the relative intensity of the M+1 peak (due to naturally occurring ¹³C).
-
Causality: Carbon-12 has a ~1.1% natural ¹³C abundance. For a molecule with 12 carbon atoms, the probability of containing one ¹³C atom is roughly 12×1.1%=13.2% . If the M+1 peak is exactly ~13.2% of the monoisotopic peak's intensity, the carbon count is mathematically verified.
-
Figure 2: Self-validating HRMS workflow for exact mass determination and carbon count verification.
Applications in Drug Development & Materials Science
The precise molecular weight and polyfunctional nature of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester make it highly valuable across multiple disciplines:
-
Pharmaceutical Synthesis: The rigid aromatic core, combined with the specific steric bulk of the methoxy and methyl groups, allows researchers to synthesize molecules designed to fit precisely within the π-electron cavities of target proteins. It is frequently utilized as an upstream precursor for complex active pharmaceutical ingredients (APIs)[2][4].
-
Polymer and Material Science: The dual ester functionalities (at positions 1 and 3) make this compound an ideal monomer for the synthesis of specialized polyesters, polyamides, and advanced Metal-Organic Frameworks (MOFs) where precise molecular weight control is necessary for determining the final polymer's tensile strength and thermal stability[2][6].
Conclusion
The accurate determination of the molecular weight of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (238.24 g/mol ) is more than a basic physical parameter; it is the foundational metric upon which complex stoichiometric syntheses and mass spectrometric validations are built. By utilizing soft ionization HRMS protocols coupled with rigorous isotopic self-validation, researchers can ensure the highest degree of chemical integrity when utilizing this compound in advanced drug discovery and materials engineering.
References
- ChemScene. "13979-74-3 | 5-Methoxy-2-methyl-isophthalic acid dimethyl ester." ChemScene.com.
- LookChem. "Cas 13979-73-2, 2,6-Dicarboxy-4-methoxy-toluol." LookChem.com.
- Molaid. "2-(2-Dimethylamino-ethyl)-5-methoxy-isophthalic acid dimethyl ester - CAS 47141-04-8." Molaid.com.
- Ludwig-Maximilians-Universität München (LMU). "Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry." Uni-Muenchen.de.
- Molaid. "dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate | 14094-60-1." Molaid.com.
- BLD Pharm. "73502-03-1 | Methyl 5-methoxy-2-methylbenzoate." BLDpharm.com.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Cas 13979-73-2,2,6-Dicarboxy-4-methoxy-toluol | lookchem [lookchem.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. 2-(2-Dimethylamino-ethyl)-5-methoxy-isophthalic acid dimethyl ester - CAS号 47141-04-8 - 摩熵化学 [molaid.com]
- 5. dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate - CAS号 14094-60-1 - 摩熵化学 [molaid.com]
- 6. 73502-03-1|Methyl 5-methoxy-2-methylbenzoate|BLD Pharm [bldpharm.com]
5-Methoxy-2-methyl-isophthalic Acid Dimethyl Ester: A Strategic Building Block in Advanced Organic Synthesis
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Strategic Utility
In the realm of advanced organic synthesis and drug discovery, the selection of a starting material often dictates the elegance and efficiency of the entire synthetic route. 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (CAS: 13979-74-3) represents a highly specialized, polyfunctional aromatic building block[1]. Its structural architecture—a fully substituted benzene ring featuring a 1,3-diester, a 2-methyl group, and a 5-methoxy group—provides a highly symmetrical yet sterically congested core.
The strategic value of this molecule lies in its orthogonal reactivity . The steric encumbrance provided by the flanking ester groups suppresses unwanted electrophilic aromatic substitution, while simultaneously activating the 2-methyl group for regioselective radical functionalization[2]. This precise reactivity profile has made it an indispensable intermediate in the synthesis of complex macrocycles (such as dihydropyrenes)[3] and cutting-edge immuno-oncology therapeutics (such as HPK1 inhibitors)[4].
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical properties of 5-methoxy-2-methyl-isophthalic acid dimethyl ester is critical for optimizing reaction conditions, particularly regarding solvent selection and partitioning behavior during workup. The electron-donating methoxy group and electron-withdrawing ester groups create a "push-pull" electronic system across the aromatic ring, which stabilizes reactive intermediates formed at the benzylic position.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural/Practical Implication |
| Chemical Name | Dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate | IUPAC standard nomenclature[5]. |
| CAS Number | 13979-74-3 | Primary registry identifier[1]. |
| Molecular Formula | C₁₂H₁₄O₅ | Indicates a high degree of oxygenation[1]. |
| Molecular Weight | 238.24 g/mol | Low MW allows for extensive downstream elaboration[1]. |
| LogP | 1.57 | Moderate lipophilicity; highly soluble in standard organic solvents (DCM, MeCN, EtOAc)[1]. |
| Topological Polar Surface Area (TPSA) | 61.83 Ų | Favorable for membrane permeability in early-stage drug design[1]. |
| H-Bond Acceptors / Donors | 5 / 0 | Acts exclusively as a hydrogen bond acceptor[1]. |
Core Synthetic Workflows: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that a robust protocol is not merely a list of instructions; it is a self-validating system where the underlying chemical causality is understood, and intermediate success is empirically verifiable.
Protocol A: Regioselective Benzylic Bromination (The Gateway Reaction)
The most critical transformation of this starting material is the functionalization of the 2-methyl group. Direct nucleophilic attack on the ring is impossible; therefore, a radical pathway is employed[2].
-
Causality: The 2-methyl group is selectively targeted because the resulting benzylic radical is resonance-stabilized by the aromatic ring. The two flanking ester groups and the para-methoxy group create a synergistic stabilization effect, significantly lowering the C-H bond dissociation energy of the 2-methyl group compared to the methoxy methyl group. AIBN serves as the thermal radical initiator, while NBS provides a steady, low concentration of bromine radicals, preventing over-bromination.
Step-by-Step Methodology:
-
Initialization: Dissolve 1.0 equivalent of 5-methoxy-2-methyl-isophthalic acid dimethyl ester in anhydrous acetonitrile (0.2 M concentration) under an inert argon atmosphere[2].
-
Reagent Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) and 0.05 equivalents of Azobisisobutyronitrile (AIBN)[2].
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 80 °C) for 3.5 hours[2]. The heat decomposes AIBN, initiating the radical chain reaction.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between dichloromethane and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Yield: Typically yields ~77% of dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate[2].
Self-Validation Checkpoint: Analyze the crude product via ¹H NMR. The successful reaction is validated by the disappearance of the Ar-CH₃ singlet at ~2.5 ppm and the emergence of a new, deshielded singlet at ~4.8 ppm corresponding to the Ar-CH₂Br protons.
Protocol B: Amination and Ester Reduction
To build complex pharmacophores like isoindolones or cyclophanes, the brominated intermediate must be further elaborated.
-
Causality: The benzylic bromide is a highly potent electrophile due to the electron-withdrawing nature of the adjacent ester groups. Nucleophilic substitution (Sₙ2) with an amine (e.g., dimethylamine) proceeds rapidly. Subsequent reduction with LiAlH₄ selectively targets the ester carbonyls, reducing them to primary alcohols, while the newly introduced tertiary amine remains inert[2].
Step-by-Step Methodology:
-
Amination: React the bromomethyl intermediate with excess dimethylamine in THF at room temperature for 2 hours. Filter off the precipitated amine salts and concentrate.
-
Reduction: Dissolve the crude amine in anhydrous THF and cool to 0 °C. Slowly add 2.5 equivalents of LiAlH₄. Stir for 4 hours, allowing the reaction to warm to room temperature[2].
-
Quenching (Fieser Method): Carefully quench with water, 15% NaOH, and water in a 1:1:3 volumetric ratio. Filter the granular aluminum salts.
-
Isolation: Concentrate the filtrate to yield the amino-diol intermediate.
Self-Validation Checkpoint: TLC analysis using Dragendorff’s reagent will confirm the presence of the basic amine. Post-reduction, IR spectroscopy will validate the transformation by the complete disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).
Applications in Advanced Therapeutics & Materials
The true value of 5-methoxy-2-methyl-isophthalic acid dimethyl ester is realized in its downstream applications, bridging the gap between fundamental organic chemistry and applied sciences.
Immuno-Oncology: HPK1 Inhibitors
Hematopoietic progenitor kinase 1 (HPK1, or MAP4K1) is a critical negative regulator of T-cell activation[4]. When a T-cell receptor (TCR) is stimulated, HPK1 is phosphorylated, leading to the degradation of SLP76 and subsequent T-cell exhaustion[4]. Inhibiting HPK1 rescues T-cell function, heightening antitumor immunity and improving responses to vaccine therapies[4].
The brominated derivative of our starting material is a vital precursor in the synthesis of isoindolone-based HPK1 inhibitors (patented by Pfizer, WO 2021/224818 A1)[4]. The orthogonal functional groups allow for precise cyclization to form the isoindolone core, which serves as the primary pharmacophore that binds the ATP pocket of the HPK1 kinase domain[4].
Materials Science: Dihydropyrenes and Aromaticity
Beyond pharmaceuticals, this building block is foundational in physical organic chemistry. In Boekelheide's landmark synthesis of trans-15,16-diethyldihydropyrene, the amino-diol derivative (synthesized via Protocol B) was utilized to construct the internal cavity of a π-electron cloud[2],[3]. The rigid, highly substituted nature of the isophthalate core forces the molecule into a cyclophane geometry, allowing researchers to study ring currents and aromaticity in constrained environments[3].
Visualizations of Workflows and Biological Pathways
To synthesize the technical data presented, the following diagrams map the chemical divergence of the starting material and its ultimate biological impact.
Caption: Synthetic divergence of 5-methoxy-2-methyl-isophthalic acid dimethyl ester.
Caption: HPK1 signaling pathway and the restorative role of isoindolone inhibitors.
References
-
Title: Cas 13979-73-2, 2,6-Dicarboxy-4-methoxy-toluol Source: LookChem URL: [Link]
-
Title: dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate | 14094-60-1 Source: MolAid URL: [Link]
-
Title: Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer (WO 2021/224818 A1) Source: National Institutes of Health (NIH PMC) URL: [Link]
-
Title: HALOGENATION OF 2,7-DI-TERT-BUTYL-TRANS-10b,10c-DIALKYL-10b,10c-DIHYDROPYRENES (citing J. Am. Chem. Soc., 89, 1709, 1967) Source: Oxford Academic / Chemistry Letters URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate - CAS号 14094-60-1 - 摩熵化学 [molaid.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas 13979-73-2,2,6-Dicarboxy-4-methoxy-toluol | lookchem [lookchem.com]
The Isophthalate Scaffold: A New Paradigm in Kinase Modulation
Executive Summary
Protein kinase C (PKC) is a ubiquitous family of serine/threonine kinases that govern critical cellular processes, including proliferation, apoptosis, and differentiation. Historically, targeting the regulatory C1 domain of PKC has relied on natural products such as phorbol esters and bryostatins. While highly potent, these naturally occurring ligands possess complex, synthetically challenging architectures that limit their optimization as viable therapeutics.
Recent advancements in structure-based drug design have identified substituted isophthalic acid esters —specifically dialkyl 5-(hydroxymethyl)isophthalates (HMIs)—as a novel, synthetically accessible class of C1 domain ligands. This technical guide explores the biological activity, structure-activity relationships (SAR), and experimental validation of these compounds, providing a comprehensive framework for researchers developing next-generation kinase modulators.
Mechanistic Rationale: Targeting the C1 Domain
The C1 domain of PKC is a cysteine-rich zinc-finger-like motif that naturally binds diacylglycerol (DAG) in the presence of membrane phospholipids. To successfully compete with DAG or potent surrogates like phorbol esters, a synthetic ligand must satisfy two distinct biophysical requirements:
-
Hydrogen Bonding: The ligand must form specific hydrogen bonds with the highly conserved residues within the hydrophilic binding cleft of the C1 domain.
-
Membrane Insertion: The ligand must possess sufficient hydrophobicity to anchor the PKC-ligand complex into the plasma membrane, facilitating the conformational change required for kinase activation.
Substituted isophthalic acid esters achieve this through a highly optimized pharmacophore. The core isophthalate ring and its hydroxymethyl group provide the essential hydrogen bond donors and acceptors, while the dialkyl ester side chains act as the hydrophobic anchors that insert into the lipid bilayer.
PKC C1 domain activation pathway by isophthalate derivatives.
Structure-Activity Relationship (SAR) and Scaffold Evolution
Initial SAR studies utilized the X-ray crystal structure of the PKC δ C1b domain to design dialkyl 5-(hydroxymethyl)isophthalates[1]. The most promising compounds demonstrated the ability to displace radiolabeled phorbol ester ([³H]PDBu) from PKC α and δ at submicromolar concentrations[2].
Quantitative Biological Profiling
The table below summarizes the binding affinities and physicochemical properties of key isophthalate derivatives and subsequent scaffold-hopping attempts.
| Compound Class | Representative Ligand | Target | Binding Affinity (Kᵢ) | Lipophilicity (clogP) | Primary Cellular Effect |
| Isophthalate (HMI) | HMI-1a3 | PKC α, δ | 200–900 nM | 6.0–7.0 | Induces cell cycle arrest; down-regulates cyclins A, B1, D1, E. |
| Isophthalate (HMI) | HMI-1b11 | PKC α, δ | 200–900 nM | 6.0–7.0 | Modulates ERK1/2 phosphorylation; induces HeLa cell elongation. |
| Pyrimidine Analog | Multisubstituted Pyrimidines | PKC α | > 5000 nM | ≤ 5.0 | Diminished binding affinity; loss of potent cellular activity. |
The Scaffold Hopping Challenge: While HMIs exhibit potent biological activity, their lipophilicity values (clogP 6–7) exceed Lipinski's rule of five (logP ≤ 5). To improve drug-like properties, researchers attempted "scaffold hopping" by replacing the phenyl core with a multisubstituted pyrimidine ring[3]. The causality behind this design was to introduce nitrogen atoms that would lower the overall lipophilicity while maintaining the spatial arrangement of the hydrogen-bonding groups. However, contrary to computational docking predictions, the pyrimidine analogs exhibited drastically diminished binding affinity[3]. This underscores a critical field insight: the specific electronic distribution and structural rigidity of the isophthalic acid core are indispensable for optimal C1 domain engagement.
Cellular Activity: Beyond Simple Kinase Activation
Unlike classical phorbol esters, which often cause hyperactivation leading to tumor promotion, isophthalate derivatives exhibit a distinct and highly desirable biological profile. In human cervical cancer (HeLa) cells, active isophthalates like HMI-1a3 induce irreversible, non-necrotic, caspase-independent cell death and profound cell elongation[4].
Mechanistically, this is driven by the modulation of ERK1/2 phosphorylation and the subsequent down-regulation of the retinoblastoma (Rb) protein alongside cyclins A, B1, D1, and E[5]. Because these effects correlate strictly with the compound's binding affinity to the C1 domain, the system serves as a self-validating model: compounds that fail to bind the C1 domain in vitro consistently fail to induce cell cycle arrest in vivo[6].
Workflow for validating the biological activity of C1 domain ligands.
Self-Validating Experimental Protocols
To ensure high reproducibility and scientific integrity, the following methodologies detail the critical steps and the causality behind each experimental choice when evaluating substituted isophthalic acid esters.
Protocol A: Competitive Radioligand Binding Assay ([³H]PDBu Displacement)
This protocol quantifies the ability of the isophthalate derivative to displace a known radioactive ligand from the PKC C1 domain.
-
Lipid Vesicle Preparation:
-
Action: Sonicate a mixture of phosphatidylserine (PS) and phosphatidylcholine (PC) in an aqueous buffer to form unilamellar vesicles.
-
Causality: The C1 domain is unstructured in aqueous solution. It requires an anionic lipid surface (provided by PS) to fold correctly and expose its ligand-binding cleft. PC acts as a bulk structural lipid.
-
-
Protein-Ligand Incubation:
-
Action: Incubate recombinant PKC α or δ (or isolated C1b domains) with the lipid vesicles, 10–30 nM [³H]PDBu, and varying concentrations of the isophthalate derivative (0.1 µM to 50 µM). Include 1 mg/mL Bovine Serum Albumin (BSA) in the buffer.
-
Causality: BSA is critical because highly lipophilic HMIs (clogP > 6) will non-specifically adhere to plastic microplate walls. BSA acts as a carrier, keeping the drug in solution until it partitions into the lipid vesicles.
-
-
Separation and Quantification:
-
Action: Filter the mixture through polyethyleneimine-treated glass fiber filters. Wash rapidly with cold buffer.
-
Validation Metric: Measure retained radioactivity via liquid scintillation counting. Include a well with a massive excess of unlabeled PDBu (e.g., 10 µM) to define the "non-specific binding" baseline. The assay is only valid if specific binding constitutes >80% of the total signal.
-
Protocol B: Automated Live-Cell Morphological Profiling
Standard colorimetric assays (like MTT or LDH) are insufficient for profiling these compounds because they only measure metabolic activity, which can be confounded by cell cycle arrest.
-
Cell Seeding and Treatment:
-
Action: Seed HeLa cells in 96-well plates and allow 24 hours for adherence. Treat with HMI-1a3 (1–20 µM).
-
Causality: A 24-hour pre-incubation ensures cells are in the exponential growth phase, making anti-proliferative effects easily distinguishable from baseline stasis.
-
-
Continuous Phase-Contrast Imaging:
-
Action: Place the plate in an automated continuous cell culturing platform (e.g., Cell-IQ) with integrated phase-contrast optics. Capture images every 30–60 minutes for 72 hours.
-
Causality: Continuous imaging allows the precise mapping of the onset of cell elongation—a distinct phenotypic marker of isophthalate-induced C1 domain activation that endpoint assays completely miss[7].
-
-
Data Normalization:
-
Validation Metric: Normalize total cell counts and morphological parameters to the time-zero (T=0) image for each specific well. This self-corrects for minor variations in initial seeding density, ensuring that the reported anti-proliferative effect is a true representation of the drug's biological activity.
-
Conclusion
Substituted isophthalic acid esters represent a highly attractive, synthetically tractable alternative to natural C1 domain ligands. By leveraging a simple aromatic core to achieve the precise hydrogen-bonding and hydrophobic parameters required for PKC activation, these compounds offer a robust platform for modulating kinase activity. Their unique ability to induce cell cycle arrest and distinct morphological changes without the severe toxicity associated with traditional phorbol esters positions them as promising lead compounds for future oncological and neurodegenerative drug development.
References
-
Boije af Gennäs, G., Talman, V., Aitio, O., Ekokoski, E., Finel, M., Tuominen, R. K., & Yli-Kauhaluoma, J. (2009). Design, Synthesis, and Biological Activity of Isophthalic Acid Derivatives Targeted to the C1 Domain of Protein Kinase C. Journal of Medicinal Chemistry, 52(13), 3969-3981.[Link]
-
Talman, V., Tuominen, R. K., Boije af Gennäs, G., Yli-Kauhaluoma, J., & Ekokoski, E. (2011). C1 Domain-Targeted Isophthalate Derivatives Induce Cell Elongation and Cell Cycle Arrest in HeLa Cells. PLoS ONE, 6(5), e20053.[Link]
-
Talman, V., et al. (2018). Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C. PLoS ONE, 13(4).[Link]
Sources
- 1. Design, synthesis, and biological activity of isophthalic acid derivatives targeted to the C1 domain of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C | PLOS One [journals.plos.org]
- 4. C1 Domain-Targeted Isophthalate Derivatives Induce Cell Elongation and Cell Cycle Arrest in HeLa Cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. C1 Domain-Targeted Isophthalate Derivatives Induce Cell Elongation and Cell Cycle Arrest in HeLa Cells | PLOS One [journals.plos.org]
- 7. C1 Domain-Targeted Isophthalate Derivatives Induce Cell Elongation and Cell Cycle Arrest in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Architecting the π-Electron Cavity: The Discovery, History, and Synthetic Utility of 5-Methoxy-2-methyl-isophthalic Acid Dimethyl Ester
Executive Summary In the realm of advanced organic synthesis, certain molecular building blocks serve as the keystones for entire subfields of theoretical chemistry. 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (CAS: 13979-74-3) is one such foundational molecule. As a highly functionalized toluene derivative, it provides orthogonal reactivity handles that enable the construction of sterically congested macrocycles. This whitepaper explores its historical discovery, physicochemical profile, and the causal logic behind its experimental utilization—specifically detailing its critical role in the synthesis of non-benzenoid aromatic systems.
Historical Genesis: Probing the Aromatic Cavity
In the mid-20th century, the concept of aromaticity was largely confined to planar, unencumbered cyclic systems. This paradigm shifted dramatically in the 1960s when chemist Virgil Boekelheide and his colleagues embarked on a synthetic quest to create molecules with substituents physically trapped inside the cavity of a π-electron cloud.
To construct these sterically congested cyclophanes and dihydropyrenes, a highly specific, multi-functional building block was required. 5-Methoxy-2-methyl-isophthalic acid dimethyl ester was utilized as a critical intermediate[1]. The molecule was meticulously chosen for its unique topology: a benzylic methyl group primed for radical functionalization, two ester groups for structural extension, and a methoxy group to tune the electronic properties of the aromatic core. This enabled the successful synthesis of trans-15,16-diethyldihydropyrene, a landmark achievement in physical organic chemistry[Boekelheide & Miyasaka, 1967][1].
Physicochemical Profiling
Understanding the physical and electronic parameters of 13979-74-3 is critical for predicting its solubility, reactivity, and behavior in complex synthetic workflows. The table below summarizes its core quantitative data[2].
| Property | Value |
| Chemical Name | 5-Methoxy-2-methyl-isophthalic acid dimethyl ester |
| IUPAC Name | Dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate |
| CAS Number | 13979-74-3 |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| LogP | 1.57 |
| Topological Polar Surface Area (TPSA) | 61.83 Ų |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
Mechanistic Pathways: The Logic of Orthogonal Reactivity
The true value of 13979-74-3 lies in its regioselective manipulability. The C2-methyl group is sterically shielded by the adjacent methoxycarbonyl groups. However, this steric encumbrance is offset by the electronic stabilization provided by the aromatic ring during radical formation.
Fig 1: Electronic and steric logic enabling selective benzylic bromination.
The foundational workflow developed by Boekelheide involves the radical benzylic bromination of 13979-74-3 to yield dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate (CAS: 14094-60-1)[3]. This intermediate is subsequently reduced and coupled to form the macrocyclic precursors of the target dihydropyrene[1].
Fig 2: Synthetic pathway from 13979-74-3 to Boekelheide's dihydropyrene.
Experimental Methodology: Self-Validating Protocol for Benzylic Bromination
As an application scientist, I emphasize that experimental protocols must be robust, reproducible, and self-validating. The following procedure details the conversion of 13979-74-3 to its bromomethyl derivative, incorporating intrinsic quality control checkpoints to guarantee scientific integrity.
Objective: Selective radical bromination of the sterically hindered C2-methyl group.
Causality & Design: The C2-methyl group is flanked by two electron-withdrawing methoxycarbonyl groups, increasing its steric shielding but also stabilizing the resulting benzylic radical. Using N-Bromosuccinimide (NBS) with Azobisisobutyronitrile (AIBN) as a radical initiator ensures the reaction proceeds via a free-radical substitution ( SR ) pathway. This prevents electrophilic aromatic substitution on the methoxy-activated ring, ensuring absolute regioselectivity[3].
Step-by-Step Workflow:
-
Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 10.0 mmol (2.38 g) of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester in 50 mL of anhydrous acetonitrile.
-
Causality: Acetonitrile provides a polar, aprotic environment that solubilizes both the substrate and NBS while resisting halogenation itself.
-
-
Reagent Addition: Add 11.0 mmol of NBS and 0.5 mmol of AIBN.
-
Causality: A slight excess of NBS ensures complete conversion. A strictly catalytic amount of AIBN is sufficient to initiate the radical chain reaction upon thermal decomposition, preventing runaway side reactions.
-
-
Reflux & Monitoring: Heat the mixture to reflux (approx. 80-82°C) for 3.5 hours[3]. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1).
-
Causality: Thermal energy cleaves AIBN to generate isobutyronitrile radicals, which abstract bromine from NBS to propagate the cycle.
-
-
Work-up: Cool the reaction to room temperature. Filter off the precipitated succinimide byproduct. Concentrate the filtrate under reduced pressure.
-
Purification & Self-Validation: Purify the crude residue via silica gel flash chromatography to yield dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate as a solid (approx. 77% yield)[3].
-
Validation Checkpoint: Confirm success via ¹H-NMR. The protocol is validated by the disappearance of the sharp singlet at ~2.3 ppm (Ar-CH₃) and the appearance of a new, downfield benzylic singlet at ~4.5 ppm (Ar-CH₂Br).
-
Modern Applications in Materials and Pharmaceuticals
Beyond its historical role in theoretical organic chemistry, the structural motif of 13979-74-3 has found profound modern applications. The rigid 1,3-dicarboxylate geometry is an ideal ligand precursor for Metal-Organic Frameworks (MOFs), providing a geometrically constrained node for porous materials. Furthermore, the methoxy group serves as a versatile handle for late-stage functionalization (e.g., demethylation to a phenol) in the synthesis of complex pharmaceutical active ingredients.
References
-
Boekelheide, V., & Miyasaka, T. (1967). Aromatic Molecules Bearing Substituents within the Cavity of the π-Electron Cloud. Synthesis of trans-15,16-Diethyldihydropyrene. Journal of the American Chemical Society, 89(7), 1709–1714. Retrieved from[Link]
-
Molaid. (n.d.). dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate | 14094-60-1. Retrieved from[Link]
Sources
Theoretical Properties and Derivatization Workflows of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester
A Technical Guide for Advanced Scaffold Functionalization in Drug Discovery and Material Science
Introduction: The Strategic Value of the Scaffold
In modern medicinal chemistry and advanced materials science, the selection of a core scaffold dictates the downstream trajectory of molecular design. 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (CAS: 13979-74-3) represents a highly privileged, heavily functionalized aromatic building block[1].
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic platform. The spatial arrangement of its substituents—a central benzylic methyl group flanked by two electron-withdrawing methyl ester moieties, with an electron-donating methoxy group in the para position—creates a system of orthogonal reactivity. This allows researchers to selectively functionalize specific zones of the molecule without requiring exhaustive protection-deprotection synthetic gymnastics.
Physicochemical Profiling & Structural Dynamics
Understanding the theoretical physicochemical properties of a scaffold is critical before integrating it into a high-throughput screening (HTS) library or a polymer matrix. The properties of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester are summarized below[1]:
| Property | Theoretical Value | Strategic Implication |
| Molecular Formula | C₁₂H₁₄O₅ | Provides a dense array of functional handles within a low molecular weight framework. |
| Molecular Weight | 238.24 g/mol | Highly efficient ligand efficiency (LE) potential; leaves ample "weight budget" for further derivatization. |
| LogP | ~1.58 | Optimal lipophilicity. Balances aqueous solubility with lipid membrane permeability. |
| TPSA | 61.83 Ų | Falls perfectly within the < 140 Ų threshold for excellent cellular permeability. |
| H-Bond Donors | 0 | Minimizes desolvation penalties when entering hydrophobic target binding pockets. |
| H-Bond Acceptors | 5 | Allows for robust interaction with basic residues (e.g., Lysine, Arginine) in target proteins. |
| Rotatable Bonds | 3 | Maintains a rigid core while allowing ester flexibility for induced-fit target binding. |
Causality in Design: The calculated LogP (1.58) and TPSA (61.83 Ų) place this molecule optimally within Lipinski's Rule of Five[1]. The absence of hydrogen bond donors ensures that the molecule does not suffer from high desolvation energy costs when transitioning from an aqueous physiological environment into a lipophilic protein binding cleft.
Orthogonal Reactivity & Mechanistic Pathways
The true utility of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester lies in its derivatization potential. The molecule is typically synthesized via the esterification of its upstream precursor, 2,6-Dicarboxy-4-methoxy-toluene (CAS: 13979-73-2)[2].
From the dimethyl ester, the most critical activation step is the functionalization of the C2-methyl group. Despite the steric shielding and inductive electron-withdrawing effects of the adjacent ester groups, the benzylic position is highly susceptible to radical halogenation. Using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN), the molecule can be converted to dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate (CAS: 14094-60-1)[3]. This bromomethyl intermediate acts as a powerful electrophile, enabling downstream nucleophilic substitutions, such as amination to form 2-(2-Dimethylamino-ethyl)-5-methoxy-isophthalic acid dimethyl ester (CAS: 47141-04-8)[4].
Fig 1: Mechanistic derivatization pathway of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester.
Validated Protocol: Benzylic Activation via Radical Bromination
To utilize this scaffold effectively, the radical bromination of the benzylic methyl group must be executed with high fidelity. The following protocol is engineered as a self-validating system , ensuring that each step has a clear mechanistic rationale and an analytical checkpoint[3].
Objective: Synthesis of dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate (Target Yield: ~77%)[3].
-
Step 1: System Preparation & Degassing
-
Action: Dissolve 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (1.0 eq) in anhydrous acetonitrile. Sparge the solution with inert Argon gas for 15 minutes.
-
Causality: Molecular oxygen is a diradical. If present, it will rapidly quench the carbon-centered benzylic radical intermediate, terminating the propagation chain and severely depressing the yield.
-
-
Step 2: Reagent Addition & Thermal Initiation
-
Action: Add N-Bromosuccinimide (1.05 eq) and AIBN (0.1 eq). Elevate the reaction temperature to 80°C.
-
Causality: AIBN requires thermal energy (~80°C) to undergo homolytic cleavage, expelling nitrogen gas and generating the initiating isobutyronitrile radicals. NBS is chosen over elemental Br₂ because it provides a low, steady-state concentration of bromine radicals, preventing unwanted electrophilic aromatic substitution on the electron-rich methoxy-bearing ring[3].
-
-
Step 3: Propagation & Monitoring
-
Action: Stir the reaction under reflux for 3.5 hours[3].
-
Causality: The 3.5-hour window allows for complete conversion while minimizing the risk of over-bromination (forming the dibromomethyl byproduct), which occurs if the reaction is left unchecked.
-
-
Step 4: Quenching & Isolation
-
Action: Cool the mixture to room temperature and quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Extract with ethyl acetate.
-
Causality: The thiosulfate acts as a reducing agent, safely neutralizing any unreacted electrophilic bromine species into inert bromide ions, preventing post-extraction degradation.
-
-
Step 5: Analytical Self-Validation (QA/QC)
-
Action: Analyze the crude product via ¹H NMR and LC-MS.
-
Validation Logic: The protocol is deemed successful only if the ¹H NMR spectrum shows the complete disappearance of the Ar-CH₃ singlet (typically around 2.4 ppm) and the emergence of a new, deshielded singlet at ~4.5 ppm, corresponding to the newly formed Ar-CH₂-Br protons. LC-MS must show a characteristic 1:1 isotopic M / M+2 peak cluster, definitively proving the incorporation of a single bromine atom.
-
Applications in Advanced Therapeutics and Materials
The functionalized derivatives of this scaffold serve dual purposes across distinct scientific domains:
In Drug Discovery: The rigid isophthalate core acts as an exceptional spatial director in the design of bivalent ligands or PROTACs (Proteolysis Targeting Chimeras). By utilizing the dicarboxylate arms, researchers can project pharmacophores at specific, predictable angles. The methoxy group serves to occupy hydrophobic pockets or modulate the electron density of the aromatic ring, enhancing binding affinity[2]. Furthermore, downstream derivatives like 2-(2-Dimethylamino-ethyl)-5-methoxy-isophthalic acid dimethyl ester introduce basic amine centers, which are critical for modulating hERG liability and improving pharmacokinetic distribution[4].
In Polymer and Material Science: Beyond small-molecule therapeutics, this scaffold is a vital monomeric building block. The ester groups can be reduced to yield 2,6-Bis-hydroxymethyl-4-methoxy-toluene (CAS: 14542-72-4). This diol is highly sought after in the synthesis of specialized polyurethanes and polyesters. The incorporation of the pendant methoxy group disrupts polymer chain packing, thereby lowering the glass transition temperature (Tg) and increasing the flexibility of the resulting advanced materials.
References
- 13979-74-3 | 5-Methoxy-2-methyl-isophthalic acid dimethyl ester - ChemScene Source: ChemScene URL
- Cas 13979-73-2, 2,6-Dicarboxy-4-methoxy-toluol - LookChem Source: LookChem URL
- dimethyl 2-(bromomethyl)
- 2-(2-Dimethylamino-ethyl)
Sources
- 1. chemscene.com [chemscene.com]
- 2. Cas 13979-73-2,2,6-Dicarboxy-4-methoxy-toluol | lookchem [lookchem.com]
- 3. dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate - CAS号 14094-60-1 - 摩熵化学 [molaid.com]
- 4. 2-(2-Dimethylamino-ethyl)-5-methoxy-isophthalic acid dimethyl ester - CAS号 47141-04-8 - 摩熵化学 [molaid.com]
Methodological & Application
Application Note: De Novo Synthesis Protocol for 5-Methoxy-2-methylisophthalic Acid Dimethyl Ester
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate (CAS: 13979-74-3)
Introduction & Mechanistic Rationale
The synthesis of highly substituted aromatic building blocks requires precise control over regiochemistry and functional group compatibility. 5-Methoxy-2-methylisophthalic acid dimethyl ester is a sterically congested, electron-rich aromatic scaffold. It is fundamentally anchored in the pioneering work of Virgil Boekelheide, who utilized this specific intermediate to construct complex trans-15,16-dialkyldihydropyrenes—aromatic molecules bearing substituents trapped within the cavity of the π-electron cloud[1][2]. Furthermore, its intermediates, such as 5-amino-2-methylisophthalic acid, are highly valued in the development of advanced functional materials and active pharmaceutical ingredients[3].
As a Senior Application Scientist, I have structured this protocol not merely as a set of instructions, but as a self-validating synthetic system . The causality behind the route design is rooted in the synergistic directing effects of the aromatic ring:
-
Regioselective Nitration: Starting from 2-methylisophthalic acid, the methyl group acts as an ortho/para director, while the two carboxylic acids act as meta directors. Position 5 is uniquely situated para to the methyl group and meta to both carboxyl groups, resulting in near-exclusive nitration at this site.
-
Chemoselective Transformations: The sequence of esterification prior to reduction ensures that the carboxylic acids are protected, preventing zwitterion formation during the subsequent amine generation.
-
Mild O-Methylation: In the final step, potassium carbonate ( K2CO3 ) is specifically chosen over stronger bases (like NaOH) to deprotonate the phenol (pKa ~10) without causing competitive saponification of the delicate dimethyl ester moieties.
Synthetic Strategy & Workflow
The following diagram illustrates the 5-step linear synthetic sequence from commercially available 2-methylisophthalic acid to the target dimethyl ester.
Figure 1: Five-step synthetic workflow for 5-methoxy-2-methylisophthalic acid dimethyl ester.
Quantitative Reaction Parameters
To facilitate scale-up and process transfer, the stoichiometric and thermodynamic parameters for each step are summarized below.
| Step | Reaction Type | Primary Reagents / Catalysts | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Electrophilic Nitration | HNO3 (fuming), H2SO4 (conc.) | 0 → 25 | 4.0 | 85% |
| 2 | Fischer Esterification | Methanol, H2SO4 (cat.) | 65 (Reflux) | 12.0 | 92% |
| 3 | Catalytic Hydrogenation | H2 (1 atm), 10% Pd/C, MeOH | 25 | 6.0 | 95% |
| 4 | Sandmeyer Hydrolysis | NaNO2 , H2SO4 (aq), H2O | 0 → 100 | 3.0 | 70% |
| 5 | Williamson Etherification | Methyl Iodide (MeI), K2CO3 , Acetone | 56 (Reflux) | 8.0 | 88% |
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Nitro-2-methylisophthalic Acid
-
Procedure: Dissolve 2-methylisophthalic acid (1.0 equiv) in concentrated sulfuric acid ( H2SO4 , 5 volumes) and cool the flask to 0 °C using an ice-water bath. Slowly add a pre-cooled mixture of fuming nitric acid ( HNO3 , 1.2 equiv) and conc. H2SO4 dropwise over 30 minutes to maintain the internal temperature below 5 °C. Remove the ice bath and stir at room temperature for 4 hours.
-
Workup: Pour the reaction mixture over crushed ice. Filter the resulting pale-yellow precipitate, wash extensively with cold distilled water until the filtrate is neutral, and dry under a vacuum.
-
Self-Validation: IR spectroscopy will show the appearance of strong asymmetric and symmetric NO2 stretching bands at ~1530 cm⁻¹ and 1350 cm⁻¹.
Step 2: Synthesis of Dimethyl 5-nitro-2-methylisophthalate
-
Procedure: Suspend the 5-nitro-2-methylisophthalic acid in anhydrous methanol (10 volumes). Add concentrated H2SO4 (0.1 equiv) as a catalyst. Equip the flask with a reflux condenser and heat to 65 °C for 12 hours.
-
Workup: Concentrate the mixture in vacuo to remove excess methanol. Dissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO3 to remove unreacted acid, dry over anhydrous Na2SO4 , and evaporate the solvent.
-
Self-Validation: TLC will show a significant shift to a higher Rf value. IR will confirm the disappearance of the broad carboxylic O-H stretch and the appearance of a sharp ester C=O stretch at ~1725 cm⁻¹.
Step 3: Synthesis of Dimethyl 5-amino-2-methylisophthalate
-
Procedure: Dissolve the nitro-ester (1.0 equiv) in methanol. Add 10% Palladium on Carbon (Pd/C, 0.05 equiv by weight) carefully under an argon atmosphere. Purge the flask with hydrogen gas ( H2 ) and stir vigorously at room temperature under 1 atm of H2 for 6 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol. Concentrate the filtrate in vacuo to yield the amine as a solid.
-
Self-Validation: The disappearance of the nitro group stretches and the emergence of distinct primary amine N-H stretches at ~3300–3400 cm⁻¹ confirm complete reduction.
Step 4: Synthesis of Dimethyl 5-hydroxy-2-methylisophthalate
-
Procedure: Suspend the amine (1.0 equiv) in 10% aqueous H2SO4 and cool to 0 °C. Add a solution of sodium nitrite ( NaNO2 , 1.1 equiv) in water dropwise, ensuring the temperature remains below 5 °C to form the diazonium salt. Stir for 30 minutes. Next, slowly drip the cold diazonium solution into a separate flask containing boiling 10% aqueous H2SO4 (100 °C).
-
Workup: Once nitrogen evolution ceases, cool the mixture and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO4 , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.
-
Self-Validation: A positive Ferric Chloride ( FeCl3 ) test will yield a deep color change, confirming the presence of the phenolic hydroxyl group.
Step 5: Synthesis of Dimethyl 5-methoxy-2-methylisophthalate
-
Procedure: Dissolve the phenol intermediate (1.0 equiv) in anhydrous acetone. Add finely powdered anhydrous potassium carbonate ( K2CO3 , 2.0 equiv) and methyl iodide (MeI, 1.5 equiv). Reflux the mixture at 56 °C for 8 hours under an inert atmosphere.
-
Workup: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition the residue between water and dichloromethane. Extract, dry the organic phase, and evaporate to yield the crude product. Recrystallize from ethanol to obtain the pure target compound.
-
Self-Validation: ¹H-NMR will reveal a new 3H singlet at ~3.8 ppm corresponding to the aryl-methoxy group, and the complete disappearance of the phenolic OH proton.
References
-
Boekelheide, V., et al. "Aromatic Molecules Bearing Substituents within the Cavity of the π-Electron Cloud. Synthesis of trans-15,16-Diethyldihydropyrene." Journal of the American Chemical Society, 1974, 96(5), 1558-1564. URL:[Link]
- European Patent Office. "EP2202221A1 - Acetylene compound" (Details the utilization of 5-amino-2-methylisophthalic acid derivatives).
-
Molaid Chemical Database. "2-(2-Dimethylamino-ethyl)-5-methoxy-isophthalic acid dimethyl ester - CAS 47141-04-8" (Upstream synthesis data). URL: [Link]
Sources
Application Note: Benzylic Radical Bromination of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester
Target Reaction: Wohl-Ziegler Radical Bromination Primary Substrate: 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (CAS: 13979-74-3)[1] Target Product: Dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate (CAS: 14094-60-1)
Executive Summary
5-Methoxy-2-methyl-isophthalic acid dimethyl ester is a highly symmetrical, sterically encumbered aromatic building block[1]. The presence of a central benzylic methyl group flanked by two electron-withdrawing methyl ester groups makes it an ideal precursor for synthesizing advanced macrocycles (such as trans-15,16-dialkyldihydropyrenes)[2], pincer ligands, and metal-organic framework (MOF) linkers. Converting this unreactive methyl group into a versatile bromomethyl moiety is best achieved via the Wohl-Ziegler radical bromination. This guide outlines a high-yield, self-validating, and environmentally conscious protocol for this transformation.
Mechanistic Causality & Reaction Design (E-E-A-T)
To ensure scientific integrity and reproducibility, the experimental design must account for the specific electronic and steric environment of the substrate. As an application scientist, you must understand why each reagent is selected rather than simply following a recipe.
-
Reagent Dynamics (N-Bromosuccinimide vs. Br₂): N-Bromosuccinimide (NBS) is utilized rather than elemental bromine. NBS provides a low, steady-state concentration of Br₂ in the reaction mixture. This is critical: a high concentration of Br₂ would promote competitive electrophilic aromatic substitution on the ring (which is highly activated by the 5-methoxy group), leading to undesired aryl bromides.
-
Initiator Selection (AIBN): Azobisisobutyronitrile (AIBN) serves as the radical initiator. At 80 °C, AIBN undergoes thermal homolysis to generate nitrogen gas and two 2-cyanoprop-2-yl radicals, which subsequently abstract bromine from NBS to initiate the chain reaction.
-
Solvent Causality (Benzotrifluoride): Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its non-polar nature and lack of abstractable hydrogen atoms. However, due to its severe toxicity, Benzotrifluoride (BTF, trifluoromethylbenzene) is employed here as a modern, green alternative[3]. BTF mimics the non-polar environment of CCl₄, favoring the radical pathway over ionic side-reactions, while maintaining an ideal boiling point (102 °C) for thermal initiation[3].
-
Steric Shielding & Over-bromination: The target methyl group is sterically shielded by the two adjacent ester moieties. While this slows the initial hydrogen abstraction step, it provides a distinct synthetic advantage by highly suppressing over-bromination to the dibromomethyl derivative—a common side-reaction in less hindered toluenes.
Experimental Workflow Visualization
Workflow of the Wohl-Ziegler bromination of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester.
Step-by-Step Methodology
This protocol is designed as a self-validating system , providing physical visual cues to confirm reaction progress without relying solely on external analytics.
Scale: 10.0 mmol
Phase 1: Assembly and Initiation
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (2.38 g, 10.0 mmol) in Benzotrifluoride (BTF) (25 mL)[3].
-
Reagent Addition: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) and AIBN (82 mg, 0.5 mmol).
-
Critical Quality Attribute: NBS must be recrystallized from boiling water prior to use to remove traces of HBr, which can catalyze unwanted ionic pathways.
-
-
Thermal Activation: Heat the mixture to 80–85 °C under an inert argon atmosphere.
Phase 2: Propagation and Self-Validation
-
Monitoring the Phase Change (Self-Validation): Initially, the denser NBS powder will remain near the bottom of the flask. As the radical chain propagates, NBS is consumed and succinimide is generated. Succinimide is insoluble in BTF and less dense, causing it to float to the surface of the solvent. This physical phase change serves as an internal, visual indicator of reaction progress.
-
Completion: Maintain reflux for 4–6 hours. Confirm completion via TLC (Hexanes/Ethyl Acetate 4:1). The bulky ester groups prevent significant over-bromination, allowing the reaction to be pushed to >95% conversion.
Phase 3: Workup and Isolation
-
Filtration: Cool the reaction mixture to 0 °C in an ice bath to maximize the precipitation of succinimide. Filter the mixture rapidly through a pad of Celite to remove the succinimide byproduct.
-
Quenching: Wash the organic filtrate with saturated aqueous sodium thiosulfate (Na₂S₂O₃, 20 mL) to quench any residual active bromine species, followed by brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot hexanes/ethyl acetate to yield the target bromomethyl derivative as a white crystalline solid.
Quantitative Data & Optimization
The following table summarizes the causal relationship between solvent/initiator choices and the resulting reaction efficiency.
| Solvent | Initiator | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Carbon Tetrachloride (CCl₄) | AIBN | 80 | 5.0 | 88% | Classic conditions; excellent phase separation but highly toxic. |
| Benzotrifluoride (BTF) | AIBN | 85 | 4.5 | 90% | Green alternative; maintains non-polar radical environment. |
| Acetonitrile (MeCN) | Light (CFL) | 25 | 8.0 | 75% | Slower propagation; polar solvent increases ionic side-reactions. |
| Benzotrifluoride (BTF) | BPO | 85 | 6.0 | 82% | Benzoyl peroxide (BPO) leaves a benzoic acid byproduct, complicating workup. |
Table 1: Reaction Optimization and Solvent Effects for the Bromination of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester.
References
-
Journal of the American Chemical Society. Boekelheide, V.; Miyasaka, T. "Aromatic Molecules Bearing Substituents within the Cavity of the π-Electron Cloud. Synthesis of trans-15,16-Diethyldihydropyrene." J. Am. Chem. Soc., 1967, 89(7), 1709–1715. URL:[Link]
Sources
Application Note: 5-Methoxy-2-methyl-isophthalic acid dimethyl ester as a Strategic Building Block for HPK1 Inhibitor Isoindolones
Target Audience: Researchers, medicinal chemists, and drug development professionals in immuno-oncology.
Executive Summary & Strategic Rationale
In the rapidly evolving landscape of cancer immunotherapy, Hematopoietic Progenitor Kinase 1 (HPK1 / MAP4K1) has emerged as a premier therapeutic target. As a negative regulator of T-cell receptor (TCR) and B-cell receptor signaling, HPK1 kinase activity suppresses immune cell activation and promotes tumor evasion[1]. Pharmacological inhibition of HPK1 restores T-cell function, enhancing anti-tumor immunity and augmenting the efficacy of immune checkpoint inhibitors[2].
Recent breakthroughs in medicinal chemistry, notably by Pfizer, have identified highly potent isoindolone (phthalimidine) derivatives as selective HPK1 inhibitors[1]. The synthesis of these complex bicyclic scaffolds relies fundamentally on a highly functionalized precursor: 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (CAS: 13979-74-3)[3].
This application note details the mechanistic rationale, step-by-step synthetic protocols, and practical laboratory insights for utilizing this building block to construct the core isoindolone pharmacophore required for HPK1 target engagement.
Mechanistic Causality: Why This Building Block?
The architectural brilliance of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester lies in its pre-installed functional groups, which act as a self-validating system for downstream cyclization:
-
The 2-Methyl Group (The Locus of Activation): Flanked by two electron-withdrawing methyl ester groups, the benzylic protons of the 2-methyl group are highly susceptible to radical abstraction. This allows for regioselective Wohl-Ziegler bromination to yield a bromomethyl intermediate[4].
-
The 1,3-Diester Motif (The Cyclization Handle): Once the bromomethyl group is installed, nucleophilic attack by a primary amine forms a secondary amine intermediate. This amine is perfectly positioned to undergo a thermodynamically driven intramolecular acyl substitution with either adjacent methyl ester, expelling methanol and irreversibly closing the 5-membered lactam (isoindolone) ring[5].
-
The 5-Methoxy Group (Target Engagement): In the final HPK1 inhibitor, the methoxy group projects into the solvent-exposed or hydrophobic back-pocket of the kinase hinge region, modulating both potency and physicochemical properties (such as solubility and LogP)[2].
Fig 1. HPK1 signaling pathway illustrating the mechanism of action for isoindolone-based inhibitors.
Experimental Workflows & Protocols
The construction of the HPK1 isoindolone core from 5-Methoxy-2-methyl-isophthalic acid dimethyl ester is a robust two-step sequence.
Protocol 1: Radical Bromination (Wohl-Ziegler Reaction)
This step transforms the unreactive methyl group into a highly electrophilic bromomethyl handle (CAS: 14094-60-1)[4].
-
Reagents: 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Azobisisobutyronitrile (AIBN, 0.1 eq), anhydrous Acetonitrile (MeCN).
-
Causality & Design: AIBN serves as the thermal radical initiator. NBS is chosen over elemental bromine to maintain a low, steady-state concentration of Br2 , which prevents unwanted electrophilic aromatic substitution on the electron-rich methoxy-substituted ring. Acetonitrile is utilized as a polar aprotic solvent to stabilize the transition state without participating in radical quenching.
Step-by-Step Procedure:
-
Charge a flame-dried, round-bottom flask with 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (10.0 g, 42.0 mmol) and anhydrous MeCN (100 mL) under an inert nitrogen atmosphere.
-
Add NBS (7.85 g, 44.1 mmol) and AIBN (0.69 g, 4.2 mmol) to the stirring solution at ambient temperature.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C.
-
Stir at reflux for 3.5 hours. Expert Tip: Monitor the reaction strictly via LC-MS or TLC (Hexanes/EtOAc 3:1). Over-reaction can lead to the formation of the gem-dibromo byproduct.
-
Upon completion, cool the reaction to 0 °C. The byproduct, succinimide, will precipitate.
-
Filter the mixture through a pad of Celite to remove succinimide, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (silica gel, gradient elution 5-20% EtOAc in Hexanes) to afford dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate as a white solid (Yield: ~77%)[4].
Protocol 2: Amination and Spontaneous Cyclization
The bromomethyl intermediate is reacted with a primary amine ( R−NH2 ) to construct the isoindolone core[5].
-
Reagents: Dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate (1.0 eq), Primary Amine (1.1 eq), N,N-Diisopropylethylamine (DIPEA, 2.5 eq), Tetrahydrofuran (THF).
-
Causality & Design: The reaction proceeds via a tandem SN2 displacement followed by intramolecular amidation. DIPEA acts as a non-nucleophilic proton sponge to neutralize the hydrobromic acid generated during the SN2 step, preventing the primary amine from crashing out as a hydrobromide salt. The thermodynamic stability of the resulting 5-membered lactam drives the subsequent cyclization, expelling methanol.
Step-by-Step Procedure:
-
Dissolve the bromomethyl intermediate (5.0 g, 15.7 mmol) in anhydrous THF (50 mL).
-
Add DIPEA (6.8 mL, 39.3 mmol) followed by the desired primary amine (17.3 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 12-16 hours.
-
Monitor the reaction via LC-MS. You will typically observe the transient mass of the uncyclized secondary amine before it fully converts to the cyclized isoindolone (loss of 32 Da corresponding to methanol).
-
Quench the reaction with saturated aqueous NaHCO3 (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate.
-
Purify via silica gel chromatography to isolate the functionalized isoindolone core.
Fig 2. Synthetic workflow from the dimethyl ester building block to the isoindolone core.
Quantitative Data & Physicochemical Profiling
The table below summarizes the critical quantitative parameters and computational chemistry data for the building block and its immediate downstream intermediate, which are essential for tracking reaction progress and predicting solubility[3],[4].
| Compound Name | CAS Number | Molecular Weight | TPSA (Ų) | LogP (Predicted) | Typical Step Yield | Synthetic Role |
| 5-Methoxy-2-methyl-isophthalic acid dimethyl ester | 13979-74-3 | 238.24 g/mol | 61.83 | 1.58 | N/A (Starting Material) | Core Scaffold / Hinge Binder Precursor |
| Dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate | 14094-60-1 | 317.13 g/mol | 61.80 | 2.20 | 77.0% | Electrophilic Cyclization Precursor |
| Functionalized Isoindolone Core | Varies | Varies | ~65-85 | Varies | > 80.0% | HPK1 Kinase Hinge Binder |
Note: The increase in LogP from 1.58 to 2.20 during bromination is an excellent marker for reverse-phase HPLC monitoring, as the brominated intermediate will elute significantly later than the starting material.
Sources
- 1. Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemscene.com [chemscene.com]
- 4. dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate - CAS号 14094-60-1 - 摩熵化学 [molaid.com]
- 5. WO2013079452A1 - New bicyclic dihydroisoquinoline-1-one derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester
Introduction
5-Methoxy-2-methyl-isophthalic acid dimethyl ester is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and materials with novel properties. Its specific substitution pattern, featuring a methoxy group, a methyl group, and two meta-disposed methoxycarbonyl functionalities on a benzene ring, makes it an attractive scaffold for creating complex molecular architectures. This document provides a comprehensive, in-depth technical guide for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol is designed to be self-validating, with explanations for key experimental choices and detailed procedures for synthesis, purification, and characterization.
Synthetic Strategy Overview
The synthesis of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester is achieved through a two-step process commencing with the commercially available starting material, 2,4-dimethylanisole. The initial step involves the vigorous oxidation of the two methyl groups of 2,4-dimethylanisole to carboxylic acid functionalities, yielding the intermediate 5-methoxy-2-methyl-isophthalic acid. This transformation is accomplished using a strong oxidizing agent, potassium permanganate, under basic conditions. The subsequent step is a classic Fischer esterification of the synthesized diacid, wherein the carboxylic acid groups are converted to their corresponding methyl esters using methanol in the presence of a catalytic amount of sulfuric acid.
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 5-Methoxy-2-methyl-isophthalic acid dimethyl ester
Welcome to the Process Optimization & Troubleshooting Guide for the synthesis of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (CAS: 13979-74-3). As a highly sterically hindered aromatic building block, this compound is critical for the development of complex cyclophanes, metal-organic frameworks (MOFs), and advanced pharmaceutical intermediates[1].
Due to the dense functionalization around the central benzene ring, researchers frequently encounter yield-limiting side reactions, including Friedel-Crafts polymerization, over-oxidation, and incomplete esterification. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve >90% isolated yields.
Synthesis Pathway & Mechanistic Workflow
The standard and most scalable route to this target avoids the nearly impossible selective oxidation of mesitylene derivatives. Instead, it leverages the strong ortho-directing effect of the methoxy group on 4-methoxytoluene , proceeding through a three-step sequence: Bis-chloromethylation, selective benzylic oxidation, and Fischer esterification ()[2].
Figure 1: Three-step synthesis workflow and primary side-reaction pathways.
Quantitative Yield Optimization Data
The table below summarizes the causality between specific reaction parameters and the resulting yield improvements.
| Reaction Step | Standard Yield | Optimized Yield | Key Optimization Parameter | Mechanistic Rationale |
| 1. Chloromethylation | 45-50% | 78% | Strict T < 65°C; Slow addition of ZnCl₂ | Prevents Friedel-Crafts intermolecular alkylation (tar formation). |
| 2. Oxidation | 60% | 85% | Pyridine/H₂O co-solvent; Exactly 4.2 eq KMnO₄ | Moderates oxidation potential; protects the unactivated 2-methyl group. |
| 3. Esterification | 70% | 96% | Addition of Trimethyl orthoformate (TMOF) | Scavenges H₂O to drive the unfavorable equilibrium forward. |
Self-Validating Experimental Protocols
Step 1: Synthesis of 2,6-Bis(chloromethyl)-4-methoxytoluene
Causality Focus: ZnCl₂ acts as a Lewis acid to generate the highly electrophilic iminium/oxocarbenium equivalent from paraformaldehyde. Strict temperature control is required to prevent the resulting benzylic chloride from acting as an electrophile against unreacted starting material.
-
Setup: Charge a 3-neck round-bottom flask with 4-methoxytoluene (1.0 eq) and paraformaldehyde (3.0 eq) in glacial acetic acid (2.0 M).
-
Activation: Bubble anhydrous HCl gas through the suspension for 30 minutes, or add concentrated aqueous HCl (5.0 eq).
-
Catalysis: Add anhydrous ZnCl₂ (0.5 eq) portion-wise. Critical: Maintain the internal temperature strictly between 55–60°C using a water bath.
-
Validation Checkpoint: Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (R_f ~ 0.8) should disappear, replaced by a single major spot (R_f ~ 0.4).
-
Workup: Quench with ice water, extract with DCM, wash cautiously with sat. NaHCO₃ until bubbling ceases, and concentrate. Recrystallize from hot hexanes to obtain white needles.
Step 2: Synthesis of 5-Methoxy-2-methylisophthalic acid (CAS: 13979-73-2)[4]
Causality Focus: The benzylic chlorides are highly activated and oxidize readily. The sterically hindered 2-methyl group will remain intact only if the oxidant stoichiometry is mathematically capped.
-
Setup: Dissolve the intermediate from Step 1 in a 1:1 mixture of pyridine and water (0.2 M). Heat to 80°C.
-
Controlled Oxidation: Add KMnO₄ (exactly 4.2 eq) in small portions over 2 hours. Do not add all at once, as the exothermic reaction will spike the temperature and cause over-oxidation.
-
Validation Checkpoint: Maintain at 85°C for 4 hours. The reaction is complete when the deep purple color of the permanganate is entirely replaced by a heavy, dark brown precipitate of MnO₂.
-
Workup: Filter the hot mixture through a pad of Celite. Wash the filter cake thoroughly with hot water. Acidify the combined filtrate with conc. HCl to pH 1. Collect the precipitated white dicarboxylic acid via vacuum filtration and dry overnight.
Step 3: Synthesis of Dimethyl 5-methoxy-2-methylisophthalate (CAS: 13979-74-3)[1]
Causality Focus: The two carboxylic acid groups are heavily sterically shielded by the adjacent 2-methyl and 5-methoxy groups. Fischer esterification here is kinetically slow and thermodynamically limited by water accumulation.
-
Setup: Suspend the dicarboxylic acid in anhydrous methanol (0.5 M).
-
Reagents: Add concentrated H₂SO₄ (0.1 eq) and Trimethyl orthoformate (TMOF) (3.0 eq). TMOF reacts with generated water to form methanol and methyl formate, irreversibly driving the reaction.
-
Reaction: Reflux at 65°C for 16 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The dicarboxylic acid remains firmly at the baseline (R_f = 0.0), while the target dimethyl ester elutes cleanly at R_f ~ 0.6.
-
Workup: Concentrate the mixture in vacuo, neutralize with sat. NaHCO₃, and extract with EtOAc. Wash with brine, dry over MgSO₄, and evaporate to yield the pure product as a crystalline solid.
Troubleshooting & FAQs
Q1: Why am I getting a dark, viscous tar during the bis-chloromethylation step? A1: This is the result of Friedel-Crafts polymerization. The chloromethylated intermediate is highly electrophilic. If the internal temperature exceeds 70°C, or if the reaction is left running for too long, the intermediate will alkylate the unreacted 4-methoxytoluene, forming complex diphenylmethane derivatives. Solution: Maintain the internal temperature strictly below 65°C and quench the reaction immediately once TLC indicates the consumption of the mono-chloromethylated intermediate.
Q2: My oxidation step yielded a mixture of products, and NMR shows the disappearance of the 2-methyl signal. What happened? A2: You have over-oxidized the substrate, resulting in 5-methoxybenzene-1,2,3-tricarboxylic acid. While the benzylic chlorides are far more reactive, excess oxidant or temperatures >95°C will force the oxidation of the unactivated 2-methyl group. Solution: Strictly limit KMnO₄ to 4.2 equivalents. Using a pyridine/water co-solvent system is highly recommended, as it moderates the oxidation potential of the permanganate ion compared to purely aqueous alkaline conditions ()[2].
Q3: My esterification stalls at 70% yield with a significant monoester impurity. How can I drive the reaction to completion? A3: The steric hindrance around the 2-methyl group makes the second esterification kinetically slow. As water accumulates, Le Chatelier's principle shifts the equilibrium backwards. Solution: Introduce a chemical water scavenger like Trimethyl orthoformate (TMOF) directly into the reaction flask, or use a Soxhlet extractor charged with activated 3Å molecular sieves to continuously remove water from the refluxing methanol.
Q4: Can I start the synthesis from 5-methoxy-1,3-dimethylbenzene instead? A4: While theoretically possible, selective oxidation of the 1,3-methyl groups while leaving a 2-methyl group intact is mechanistically nearly impossible due to their identical C-H bond dissociation energies. The chloromethylation of 4-methoxytoluene is the preferred regioselective pathway because the methoxy group strongly directs electrophilic aromatic substitution exclusively to its ortho positions ()[2].
References
-
LookChem. "2,6-Dicarboxy-4-methoxy-toluol (CAS 13979-73-2)". Source: LookChem. URL:[Link]
-
Boekelheide, V., & Miyasaka, T. "Aromatic Molecules Bearing Substituents within the Cavity of the π-Electron Cloud. Synthesis of trans-15,16-Diethyldihydropyrene". Source: Journal of the American Chemical Society (1967). URL:[Link]
Sources
Technical Support Center: 5-Methoxy-2-methyl-isophthalic Acid Dimethyl Ester Synthesis & Troubleshooting
Welcome to the Technical Support Center for the synthesis and optimization of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (CAS 13979-74-3) . This highly functionalized aromatic building block is famously utilized in the synthesis of complex cyclophanes and trans-15,16-diethyldihydropyrenes [1].
Due to the unique steric environment of the 1,3-dicarboxylic acid groups flanking a 2-methyl substituent, researchers frequently encounter stalled reactions and persistent byproducts. This guide provides validated protocols, mechanistic insights, and troubleshooting FAQs to ensure high-yield, high-purity synthesis.
Synthesis Workflow & Byproduct Pathway Visualization
The following diagram illustrates the two primary synthetic routes to the target molecule and the mechanistic divergence points that lead to common byproducts.
Fig 1. Synthesis pathways and common byproducts for 5-methoxy-2-methylisophthalic acid dimethyl ester.
Quantitative Data: Common Synthesis Byproducts
When analyzing your crude reaction mixture via LC-MS, use the following table to rapidly identify stalled intermediates and side reactions.
| Byproduct Identity | Structural Feature | Relative Retention Time (RRT)* | Mass Shift (Δm/z) | Primary Causality |
| Monoester | 5-Methoxy-2-methylisophthalic acid monomethyl ester | 0.65 | -14 Da | Steric stalling during Fischer esterification (Victor Meyer effect). |
| Phenolic Diester | 5-Hydroxy-2-methylisophthalic acid dimethyl ester | 0.80 | -14 Da | Insufficient alkylating agent (MeI) during global methylation. |
| Des-methyl Diacid | 5-Methoxy-2-methylisophthalic acid | 0.30 | -28 Da | Ester hydrolysis during harsh basic aqueous workup. |
| C-Alkyl Adduct | Aromatic ring C-methylation (Rare) | 1.15 | +14 Da | Prolonged heating with excess MeI in strong base. |
*RRT is relative to the target product (RRT = 1.00) on a standard C18 Reverse Phase LC column (MeCN/H2O gradient with 0.1% Formic Acid).
Validated Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems . Visual and analytical cues are built into the steps to confirm the reaction is proceeding correctly before moving forward.
Protocol A: Global Methylation of 5-Hydroxy-2-methylisophthalic acid
This route utilizes exhaustive methylation to simultaneously convert the phenol to a methoxy ether and the carboxylic acids to methyl esters [3].
-
Setup: Charge a flame-dried round-bottom flask with 5-hydroxy-2-methylisophthalic acid (1.0 eq) and anhydrous DMF (0.2 M).
-
Deprotonation: Add finely powdered, anhydrous K2CO3 (4.0 eq).
-
Self-Validation: The mixture will form a thick, cloudy suspension. Stir for 30 minutes at room temperature to ensure complete deprotonation.
-
-
Alkylation: Cool the mixture to 0°C. Dropwise, add Methyl Iodide (MeI) (4.5 eq).
-
Reaction: Remove the ice bath and stir at room temperature for 12-16 hours.
-
Self-Validation: As the reaction progresses, the potassium salts of the starting material will be alkylated and dissolve. The transition from a heavy opaque suspension to a nearly clear solution with a fine precipitate (KI) indicates successful conversion.
-
-
Quench & Workup: Pour the mixture into ice water (5x volume of DMF) to precipitate the product. Filter the crude solid, wash with cold water, and dry under vacuum.
Protocol B: Acid Chloride-Mediated Esterification
Standard Fischer esterification fails for this substrate due to steric hindrance. This protocol bypasses the equilibrium limitation [2].
-
Acid Chloride Formation: Suspend 5-methoxy-2-methylisophthalic acid (1.0 eq) in neat Thionyl Chloride ( SOCl2 , 10.0 eq). Add 2 drops of anhydrous DMF as a catalyst.
-
Reflux: Heat the mixture to 60°C for 4 hours.
-
Self-Validation: The generation of HCl and SO2 gas will cause vigorous bubbling. The reaction is complete when gas evolution ceases and the suspension becomes a clear, homogenous yellow solution.
-
-
Concentration: Remove excess SOCl2 completely under reduced pressure. Crucial: Do not skip this step, or the subsequent addition of methanol will react violently and generate excess HCl , promoting side reactions.
-
Esterification: Cool the crude acid chloride to 0°C. Slowly add anhydrous Methanol (20.0 eq). Stir for 2 hours at room temperature, then concentrate to yield the target diester.
Troubleshooting Guides & FAQs
Q1: I attempted a standard Fischer esterification ( H2SO4 / Methanol / Reflux) on 5-methoxy-2-methylisophthalic acid, but the reaction stalled at 50% conversion. LC-MS shows a massive [M-14] peak. Why is this happening? A: You are observing the classic Victor Meyer Effect . The 2-methyl group creates a severe steric clash with the tetrahedral intermediate required to esterify the adjacent 1- and 3-carboxylic acid groups [2]. Because Fischer esterification is an equilibrium process, the steric bulk artificially raises the activation energy of the forward reaction, causing it to stall at the monoester (the [M-14] peak). Actionable Fix: Abandon Fischer esterification. Switch to the irreversible Acid Chloride method (Protocol B) to force the reaction to completion.
Q2: During the global methylation (Protocol A), my LC-MS also shows an [M-14] peak, but my starting material was 5-hydroxy-2-methylisophthalic acid. Is this the monoester? A: No. In global methylation, the [M-14] peak is almost certainly the phenolic diester (5-hydroxy-2-methylisophthalic acid dimethyl ester). Mechanistic Causality: While the phenoxide anion is highly nucleophilic, the two carboxylate groups are also rapidly alkylated. If your MeI evaporates (boiling point 42°C) or if water in the DMF hydrolyzes the MeI, you will run out of alkylating agent before the third methyl group can be installed. Actionable Fix: Ensure your DMF is strictly anhydrous, use a sealed reaction vessel, and increase the MeI to 4.5 equivalents.
Q3: After scaling up the Thionyl Chloride route, my final product has a dark, tarry appearance and a lower yield. What caused this degradation? A: 5-Methoxy-2-methylisophthalic acid is a highly electron-rich aromatic ring due to the strongly donating methoxy group. At elevated temperatures (>70°C), excess thionyl chloride can act as an electrophile, leading to electrophilic aromatic chlorination or Friedel-Crafts-type polymerization if trace metal impurities are present. Actionable Fix: Keep the acid chloride formation temperature strictly at or below 60°C. Use high-purity SOCl2 and ensure the reaction flask is free of iron or zinc residue.
Q4: My product is slightly yellow and contains an impurity that co-elutes on silica gel chromatography. How can I achieve >99% purity? A: The yellow tint is typically caused by trace oxidized phenolic byproducts (quinone-like structures) originating from the starting material. Because 5-methoxy-2-methylisophthalic acid dimethyl ester is a highly symmetric molecule, it crystallizes exceptionally well. Actionable Fix: Bypass column chromatography. Dissolve the crude product in a minimum amount of boiling hexanes/ethyl acetate (4:1 ratio). Allow it to cool slowly to room temperature, then to 4°C. The target diester will precipitate as pristine white needles, leaving the colored impurities and trace monoesters in the mother liquor.
References
-
Mitchell, R. H., & Boekelheide, V. (1974). Aromatic molecules bearing substituents within the cavity of the pi-electron cloud. Synthesis of trans-15,16-diethyldihydropyrene. Journal of the American Chemical Society, 96(5), 1558-1564.[Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.[Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[Link]
Technical Support Center: Purification of Dimethyl 5-methoxy-2-methylisophthalate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synthesis and purification of Dimethyl 5-methoxy-2-methylisophthalate (CAS: 13979-74-3)[1].
This diester is a crucial rigid aromatic building block often synthesized from 2,6-dicarboxy-4-methoxytoluene[2]. It is widely utilized in the construction of complex molecular architectures, including cyclophanes like trans-15,16-diethyldihydropyrene[3]. However, the unique substitution pattern of this molecule—specifically the steric crowding around the 2-methyl group—creates distinct bottlenecks during isolation.
Below, you will find a mechanistic troubleshooting guide, quantitative analytical benchmarks, and a self-validating purification protocol.
Experimental Workflow
Workflow for synthesis and purification of Dimethyl 5-methoxy-2-methylisophthalate.
Troubleshooting FAQs
Q1: Why does my LC-MS consistently show monoester contamination despite extended reflux times? Causality: The 2-methyl group exerts severe steric hindrance on the adjacent 1,3-dicarboxylic acid groups. Once the first carboxyl group is esterified, the local steric bulk increases drastically. This makes the second esterification kinetically sluggish under standard Fischer esterification conditions (H₂SO₄/MeOH). Actionable Solution: Abandon mild acid catalysis. Instead, generate the highly reactive acyl chloride intermediate in situ by adding Thionyl Chloride (SOCl₂) to your methanol solution at 0 °C, followed by reflux. The increased electrophilicity of the acyl chloride overcomes the steric barrier.
Q2: During crystallization, my product forms a viscous oil at the bottom of the flask ("oiling out"). How do I induce proper crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or when residual monoester impurities disrupt the crystal lattice formation. Actionable Solution: Transition to a biphasic solvent system. Dissolve the crude mixture in a minimal amount of hot Ethyl Acetate (good solvent). Slowly titrate with Hexanes (anti-solvent) until you reach the cloud point. Remove from heat and immediately introduce a seed crystal to force nucleation in this metastable zone before phase separation occurs.
Q3: How can I ensure complete removal of the monoester without resorting to time-consuming column chromatography? Causality: The monoester retains one ionizable carboxylic acid group (pKa ~4.5), whereas the target diester is neutral. Actionable Solution: Exploit this pKa difference via an acid-base liquid-liquid extraction. Washing the organic layer with saturated Sodium Bicarbonate (NaHCO₃, pH ~8.5) will quantitatively deprotonate the monoester, forcing it to partition into the aqueous phase while the diester remains in the organic phase.
Quantitative Analytical Benchmarks
To ensure accurate tracking during your purification workflow, reference the following standardized chromatographic and physical data:
| Property / Impurity | Value / Observation | Analytical Method | Mitigation Strategy |
| Target Diester | MW: 238.24 g/mol ; R_f: 0.65 | TLC (Hexanes:EtOAc 3:1), UV (254 nm) | N/A (Target Compound)[1] |
| Monoester Impurity | R_f: 0.15 (Heavy streaking) | TLC, LC-MS | Alkaline aqueous wash (pH > 8) |
| Unreacted Diacid | R_f: 0.00 (Baseline retention) | TLC, LC-MS | Alkaline aqueous wash (pH > 8) |
| O-Demethylated Phenol | R_f: 0.40 | TLC (KMnO₄ stain active) | Silica gel plug filtration |
Self-Validating Purification Protocol
This step-by-step methodology is designed with built-in validation checkpoints to guarantee the integrity of your final product.
Phase 1: Reaction Quenching & Primary Extraction
-
Concentration: Upon completion of the SOCl₂/MeOH esterification, remove excess methanol in vacuo until a thick slurry remains.
-
Partitioning: Redissolve the slurry in Ethyl Acetate (15 mL/g of starting material) and transfer to a separatory funnel. Add an equal volume of ice-cold Deionized (DI) water.
-
Separation: Agitate gently and allow the phases to separate. Discard the lower aqueous layer (contains HCl and water-soluble byproducts).
Phase 2: Self-Validating Alkaline Wash
This phase ensures the complete removal of monoesters and unreacted diacids.
-
Neutralization: Add saturated aqueous NaHCO₃ (10 mL/g) to the organic layer. Caution: Vigorous CO₂ evolution will occur. Vent the funnel frequently.
-
Phase Separation: Allow the layers to separate and collect the lower aqueous phase in an Erlenmeyer flask.
-
Validation Check (Critical): Take a 2 mL aliquot of the collected aqueous phase and acidify it dropwise with 1M HCl until pH 2 is reached.
-
If a white precipitate forms: Monoester/diacid is still present. Repeat the NaHCO₃ wash on the organic layer.
-
If the solution remains clear: The organic layer is successfully purged of acidic impurities.
-
-
Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude diester.
Phase 3: Controlled Crystallization
-
Dissolution: Dissolve the crude diester in the minimum required volume of boiling Ethyl Acetate.
-
Anti-Solvent Titration: Dropwise, add hot Hexanes while maintaining boiling until a faint, persistent turbidity (cloud point) is observed. Add exactly one drop of Ethyl Acetate to clear the solution.
-
Cooling: Allow the flask to cool to room temperature undisturbed. Once crystals begin to form, transfer the flask to a 4 °C refrigerator for 12 hours to maximize yield.
-
Isolation: Filter the white crystalline solid via vacuum filtration and wash with ice-cold Hexanes.
Sources
Technical Support Center: Troubleshooting 5-Methoxy-2-methyl-isophthalic acid dimethyl ester
Welcome to the Technical Support Center for 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (CAS: 13979-74-3), also known systematically as Dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate. As a highly substituted aromatic building block frequently utilized in the synthesis of complex cyclophanes, advanced materials, and pharmaceutical intermediates, its stability is governed by a delicate balance of steric and electronic factors.
This guide is designed for researchers and drug development professionals to troubleshoot common degradation issues, understand the structural causality behind its reactivity, and implement self-validating protocols for handling this compound.
Part 1: Structural Causality & Reactivity Profiling
To understand how this compound degrades—and how to manipulate it synthetically—you must first analyze its structural micro-environments. The reactivity of CAS 13979-74-3 is defined by three distinct zones:
-
The Sterically Hindered Esters (C1 and C3): The methyl group at the C2 position exerts a profound "ortho effect," sterically shielding the carbonyl carbons of both dimethyl esters from nucleophilic attack[1]. This significantly increases the molecule's stability against mild aqueous hydrolysis but complicates intentional saponification[2].
-
The Activated Benzylic Methyl (C2): Flanked by two electron-withdrawing ester groups and positioned para to an electron-donating methoxy group, the C2-methyl protons are highly susceptible to radical abstraction. This makes the molecule prone to unintended auto-oxidation or halogenation[3].
-
The Electron-Rich Methoxy Group (C5): The methoxy group activates the aromatic ring toward electrophilic aromatic substitution (counterbalanced by the meta-ester groups) and is a primary target for Lewis acid-mediated demethylation.
Structural reactivity map highlighting functional zones and their degradation pathways.
Part 2: Troubleshooting FAQs
Q1: My stock solution of the diester shows degradation over time when stored on the benchtop. What is the mechanism? A: The primary degradation pathway under ambient light and atmospheric oxygen is the auto-oxidation of the C2-methyl group. Because this methyl group is benzylic, radical initiators (like UV light or trace peroxides in aging ethereal solvents) can abstract a hydrogen atom, leading to the formation of benzylic alcohols or aldehydes. To prevent this, store the compound sealed under an inert atmosphere (Ar/N₂) in a dry environment at 2-8°C, strictly protected from light[4].
Q2: I am attempting a standard LiOH/MeOH hydrolysis to yield the dicarboxylic acid, but my LC-MS shows mostly unreacted starting material or mono-ester. Why? A: You are encountering the classic "ortho effect"[1]. The C2-methyl group creates a massive steric bulk directly adjacent to both ester moieties, blocking the trajectory of the hydroxide nucleophile (the Bürgi-Dunitz angle). Standard mild conditions (e.g., 1.5 eq LiOH at room temperature) are insufficient because the ortho substituents severely restrict the formation of the tetrahedral intermediate[2]. You must force the reaction thermodynamically (see Protocol B below).
Q3: During a downstream coupling step using a Lewis acid catalyst, I noticed the loss of 14 Da in my mass spec. What happened? A: A loss of 14 Da (-CH₂) indicates unintended demethylation of the C5-methoxy group, resulting in a phenol derivative. Strong Lewis acids (such as BBr₃, AlCl₃, or high equivalents of TiCl₄) coordinate to the methoxy oxygen, facilitating the cleavage of the methyl-oxygen bond. If your workflow requires Lewis acids, consider switching to milder alternatives (like ZnCl₂) or strictly controlling the stoichiometry and temperature (-78°C).
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Controlled Radical Bromination of the C2-Methyl Group
Context: When functionalization of the 2-methyl group is desired, radical bromination is highly efficient. This protocol validates the benzylic susceptibility discussed in Q1 and intentionally drives the degradation pathway to synthesize dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate[3].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester in anhydrous acetonitrile to achieve a 0.2 M concentration.
-
Reagent Addition: Add 1.05 eq of N-Bromosuccinimide (NBS) and 0.1 eq of Azobisisobutyronitrile (AIBN) as a radical initiator.
-
Reaction: Purge the flask with N₂ for 10 minutes, then heat to reflux (approx. 80-85°C) for 3.5 hours. The AIBN thermally decomposes to initiate the radical chain reaction.
-
Workup & Validation: Cool to room temperature and concentrate under reduced pressure. Partition the crude mixture between dichloromethane and water. Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.
-
Expected Outcome: You should isolate the bromomethyl derivative with an approximate yield of 77%[3]. The disappearance of the singlet at ~2.5 ppm (Ar-CH₃) and the appearance of a new singlet at ~4.5 ppm (Ar-CH₂Br) in the ¹H-NMR spectrum validates the success of the protocol.
Step-by-step radical bromination pathway of the C2-methyl group using NBS and AIBN.
Protocol B: Forced Saponification of the Hindered Diester
Context: Overcoming the ortho-effect steric hindrance to yield 5-methoxy-2-methylisophthalic acid.
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 eq of the diester in a 1:1 mixture of Methanol and 2M aqueous KOH (ensure a vast thermodynamic excess, at least 5.0 to 10.0 eq of KOH total).
-
Reaction: Heat the mixture to a vigorous reflux (80°C) for 12-18 hours. Monitor via TLC (Hexanes/EtOAc) until the diester and the intermediate mono-ester spots are completely consumed.
-
Workup: Cool the mixture and remove the methanol under reduced pressure. Dilute the aqueous layer with water and extract once with diethyl ether to remove unreacted starting material and non-polar impurities.
-
Acidification & Isolation: Carefully acidify the aqueous layer with 6M HCl to pH 1-2 in an ice bath. The dicarboxylic acid will precipitate as a white solid. Filter the precipitate, wash with ice-cold water, and dry under high vacuum.
Part 4: Quantitative Stability Data
Table 1: Stability Matrix for 5-Methoxy-2-methyl-isophthalic acid dimethyl ester
| Condition | Reagent/Environment | Stability Status | Primary Degradation Pathway |
| Aqueous Acid | 1M HCl, Room Temp | Highly Stable | None (Steric shielding prevents protonation/attack) |
| Aqueous Base | 1M NaOH, Room Temp | Moderately Stable | Slow, incomplete hydrolysis to mono-ester |
| Strong Base / Heat | 2M KOH, Reflux (80°C) | Unstable (Intended) | Complete saponification to dicarboxylic acid |
| Oxidative / Radical | NBS/AIBN, Heat | Unstable | Benzylic bromination at C2-methyl |
| Lewis Acids | BBr₃, CH₂Cl₂ (-78°C to RT) | Unstable | Demethylation of C5-methoxy to phenol |
| Storage | 2-8°C, Dark, Dry Ar/N₂ | Highly Stable | N/A (Shelf life > 2 years when properly stored) |
References
-
dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate | 14094-60-1 Molaid URL:[Link]
-
Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids CAS.cz URL: [Link]
-
Drug delivery systems employing 1,4- or 1,6-elimination: poly(ethylene glycol) prodrugs of amine-containing compounds PubMed (NIH) URL:[Link]
Sources
- 1. CCCC 2001, Volume 66, Issue 5, Abstracts pp. 770-784 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. Drug delivery systems employing 1,4- or 1,6-elimination: poly(ethylene glycol) prodrugs of amine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dimethyl 2-(bromomethyl)-5-methoxybenzene-1,3-dicarboxylate - CAS号 14094-60-1 - 摩熵化学 [molaid.com]
- 4. chemscene.com [chemscene.com]
Technical Support Center: NMR Troubleshooting for 5-Methoxy-2-methyl-isophthalic acid dimethyl ester
Welcome to the analytical troubleshooting center. 5-Methoxy-2-methyl-isophthalic acid dimethyl ester is a highly symmetric, trisubstituted benzene derivative frequently utilized as a building block in drug development and materials science. Because the molecule possesses a C2v -like plane of symmetry, its Nuclear Magnetic Resonance (NMR) spectrum is highly simplified but densely concentrated in specific chemical shift regions.
This guide is designed for analytical researchers and provides field-proven, self-validating methodologies to resolve the most common spectral artifacts associated with this compound.
Quantitative Spectral Reference Data
Before troubleshooting, it is critical to establish the baseline expectations for the molecule. Due to molecular symmetry, the 14 protons resolve into only 4 distinct signals, and the 12 carbons resolve into 8 distinct signals.
Table 1: Expected 1 H NMR Quantitative Data (CDCl 3 , 400 MHz)
| Position | Functional Group | Expected Shift (ppm) | Multiplicity | Integration |
| C-4, C-6 | Aromatic C-H | ~7.50 | Singlet | 2H |
| C-1, C-3 | Ester -COOCH 3 | ~3.90 | Singlet | 6H |
| C-5 | Methoxy -OCH 3 | ~3.85 | Singlet | 3H |
| C-2 | Aryl -CH 3 | ~2.40 | Singlet | 3H |
Table 2: Expected 13 C NMR Quantitative Data (CDCl 3 , 100 MHz)
| Carbon Type | Structural Environment | Expected Shift (ppm) | Relaxation Profile |
| Quaternary | C=O (Ester Carbonyls) | ~167.0 | Very Slow ( T1 > 20s) |
| Quaternary | C-5 (Aromatic C-OMe) | ~158.0 | Slow |
| Quaternary | C-1, C-3 (Aromatic C-COOMe) | ~133.0 | Slow |
| Quaternary | C-2 (Aromatic C-Me) | ~128.0 | Slow |
| CH | C-4, C-6 (Aromatic C-H) | ~115.0 | Fast |
| CH 3 | Methoxy -OCH 3 | ~55.5 | Fast |
| CH 3 | Ester -COOCH 3 | ~52.5 | Fast |
| CH 3 | Aryl -CH 3 | ~15.5 | Fast |
Frequently Asked Questions & Diagnostic Logic
Q1: My 1 H NMR spectrum in CDCl 3 shows a massive, unresolved peak around 3.85–3.95 ppm. How can I accurately integrate the methoxy and ester methyl protons?
Causality & Solution: The methoxy (-OCH 3 ) and the two ester methyl (-COOCH 3 ) groups have highly similar electronic environments in non-polar halogenated solvents, frequently resulting in signal overlap. To resolve this without resorting to ultra-high-field magnets, you should utilize Aromatic Solvent-Induced Shifts (ASIS)[1]. By switching the solvent from CDCl 3 to Benzene-d 6 (C 6 D 6 ), the anisotropic magnetic field of the benzene rings interacts differentially with the polar functionalities. The transient collision complex formed between C 6 D 6 and the electron-deficient ester carbonyls will shield the ester methyls differently than the sterically distinct methoxy group, cleanly separating the signals for accurate integration[1].
Q2: My 13 C NMR spectrum is missing four aromatic/carbonyl peaks. I only see the aliphatic carbons and one aromatic CH peak. What went wrong?
Causality & Solution: 5-Methoxy-2-methyl-isophthalic acid dimethyl ester contains four distinct quaternary carbon environments (C=O, C-1/3, C-2, C-5). Quaternary carbons lack directly attached protons, depriving them of efficient dipole-dipole relaxation pathways. This results in exceptionally long longitudinal relaxation times ( T1 ), sometimes exceeding 60–100 seconds[2][3]. If your acquisition recycle delay ( d1 ) is shorter than 5×T1 , these nuclei will remain saturated and fail to produce a detectable signal[4]. You must either increase the d1 delay significantly or dope the sample with a paramagnetic relaxation reagent to artificially shorten the T1 [4].
Q3: Once the aliphatic singlets are resolved, how do I definitively prove which peak belongs to the methoxy group and which belongs to the ester methyls?
Causality & Solution: Relying solely on 1D integration (3H vs. 6H) is scientifically risky if the compound is impure or partially hydrolyzed. A self-validating approach requires a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment. The ester methyl protons will exhibit a strong 3-bond ( 3JCH ) correlation exclusively to the highly deshielded carbonyl carbon (~167 ppm). Conversely, the methoxy protons will show a 3JCH correlation strictly to the oxygen-bearing aromatic carbon (C-5, ~158 ppm).
Self-Validating Experimental Protocols
Protocol A: ASIS-Assisted 1 H NMR Deconvolution
Use this protocol to resolve overlapping methoxy and ester peaks.
-
Sample Recovery: Evaporate the current CDCl 3 NMR sample under a gentle stream of high-purity N 2 gas until completely dry.
-
Solvent Exchange: Re-dissolve the dried analyte in 0.6 mL of anhydrous Benzene-d 6 (C 6 D 6 ).
-
Acquisition: Acquire the 1 H NMR spectrum using a standard 30-degree pulse program (e.g., zg30 on Bruker systems).
-
Self-Validation Step: Inspect the 3.0–4.0 ppm region. The previously overlapping peak must now be split into two distinct, baseline-resolved singlets. Integrate the peaks; the system is validated if the integration ratio is exactly 6:3 (Ester:Methoxy).
Protocol B: Optimized 13 C Acquisition for Quaternary Carbons
Use this protocol to recover "missing" quaternary carbons in the 120–170 ppm range.
-
Sample Preparation: Prepare a highly concentrated sample (>30 mg of analyte in 0.6 mL CDCl 3 ).
-
Paramagnetic Doping (Recommended): Add 0.05 M of Chromium(III) acetylacetonate (Cr(acac) 3 ) directly to the NMR tube. The unpaired electrons in the Chromium metal center will provide an alternate, highly efficient relaxation pathway for the quaternary carbons[4].
-
Parameter Optimization: Set the relaxation delay ( d1 ) to 1.5 seconds and the number of scans (ns) to ≥ 1024.
-
Alternative (Non-Destructive) Method: If you cannot add a doping agent, utilize the Ernst angle strategy. Set the 13 C excitation pulse to 30° and increase the d1 delay to at least 4 seconds[3].
-
Self-Validation Step: Count the total number of distinct carbon signals. The protocol is successful when exactly 8 peaks are visible above the baseline noise (4 quaternary, 1 aromatic CH, 3 aliphatic CH 3 ).
Diagnostic Workflow
Workflow for diagnosing and resolving NMR spectral artifacts for symmetric ester derivatives.
References
-
NMR Relaxation: Ranges of relaxation times Hebrew University of Jerusalem (huji.ac.il) URL:[Link]
-
Quantitative NMR Spectroscopy University of Oxford (ox.ac.uk) URL:[Link]
-
Old and new experiments for obtaining quaternary-carbon-only NMR spectra SciSpace (scispace.com) URL:[Link]
-
Two solvents, two different spectra - Aromatic Solvent Induced Shifts Nanalysis (nanalysis.com) URL:[Link]
Sources
Avoiding decomposition of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester during workup
Welcome to the dedicated support center for 5-Methoxy-2-methyl-isophthalic acid dimethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice to prevent its decomposition during experimental workup. Our goal is to ensure the integrity and yield of your synthesis through a deeper understanding of the molecule's stability and reactivity.
Understanding the Stability of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester
5-Methoxy-2-methyl-isophthalic acid dimethyl ester is a diester with an aromatic core. The primary pathway for its decomposition during aqueous workup is the hydrolysis of one or both of its methyl ester groups. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding mono-ester or dicarboxylic acid, which can significantly impact the purity and yield of the desired product.
The presence of the methoxy and methyl substituents on the aromatic ring can influence the rate of hydrolysis through electronic and steric effects. The methoxy group, being in the meta position to the ester groups, will primarily exert an electron-withdrawing inductive effect, which can slightly increase the susceptibility of the carbonyl carbon to nucleophilic attack by water or hydroxide ions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the workup of reactions involving 5-Methoxy-2-methyl-isophthalic acid dimethyl ester.
Problem 1: Low Yield of the Desired Diester After Workup
Symptom: After purification, the isolated yield of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester is significantly lower than expected. Analysis of the crude product (e.g., by NMR or LC-MS) may show the presence of the mono-hydrolyzed or fully hydrolyzed di-acid byproducts.
Primary Cause: Unintentional hydrolysis of the ester groups during the aqueous workup.
Solutions:
-
Minimize Contact with Aqueous Acid/Base: Prolonged exposure to acidic or basic aqueous solutions is a primary driver of hydrolysis. Workup steps should be performed efficiently and without unnecessary delays.
-
Use of Mild Basic Washes: If a basic wash is necessary to remove acidic impurities, use a weak base such as a saturated sodium bicarbonate solution instead of stronger bases like sodium hydroxide. The reaction with sodium bicarbonate should be monitored for the cessation of gas evolution, indicating the neutralization of acids.
-
Temperature Control: Perform all aqueous extraction and washing steps at low temperatures (0-5 °C) using an ice bath. Lower temperatures significantly reduce the rate of hydrolysis.
-
Thorough Drying: Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation. Residual water can promote hydrolysis, especially if residual acid or base is present.
Plausible Experimental Protocol for a Stable Workup:
The following protocol is a representative example for the workup of a reaction mixture containing 5-Methoxy-2-methyl-isophthalic acid dimethyl ester, based on established procedures for similar compounds.[1][2]
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice bath.
-
Quenching: Slowly pour the cold reaction mixture into a separatory funnel containing ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing:
-
Wash the organic layer sequentially with cold, saturated aqueous sodium bicarbonate solution until no more gas evolves.
-
Follow with a wash using cold, saturated aqueous sodium chloride (brine) to aid in the removal of water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
Diagram of the Recommended Workup Workflow:
Caption: Recommended workflow for a stable workup.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for 5-Methoxy-2-methyl-isophthalic acid dimethyl ester during workup?
A1: The primary decomposition pathway is the hydrolysis of the methyl ester groups to form the corresponding carboxylic acids. This can occur under both acidic and basic aqueous conditions.
Q2: How do the methoxy and methyl substituents affect the stability of the ester?
A2: The methoxy group, being electron-withdrawing by induction, can slightly increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. The methyl group may have a minor steric effect that could slightly hinder the approach of a nucleophile.
Q3: What are the ideal pH conditions to maintain during the workup?
A3: Ideally, the workup should be conducted under neutral or near-neutral conditions (pH 6-8). If acidic or basic washes are necessary, they should be brief, cold, and followed by a neutralizing wash.
Q4: Can I use strong bases like NaOH or KOH to wash the organic layer?
A4: It is strongly advised against using strong bases like sodium hydroxide or potassium hydroxide, as they will significantly accelerate the rate of ester hydrolysis. A milder base like sodium bicarbonate is a much safer alternative.[3][4]
Q5: What is the recommended storage condition for 5-Methoxy-2-methyl-isophthalic acid dimethyl ester?
A5: For long-term stability, it is recommended to store the compound in a cool, dry place, sealed from moisture. Storage at 2-8°C is advisable.[5]
Q6: Are there any non-aqueous workup alternatives to consider?
A6: While less common for this type of compound, a non-aqueous workup could involve precipitation of the product from a suitable solvent system or filtration through a plug of silica gel to remove polar impurities. However, a carefully executed aqueous workup as described above is generally effective.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₅ | ChemScene[5] |
| Molecular Weight | 238.24 g/mol | ChemScene[5] |
| Storage | Sealed in dry, 2-8°C | ChemScene[5] |
Diagram of Potential Decomposition Pathways:
Caption: Hydrolysis pathways of the diester.
References
-
Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. PMC. Available at: [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKAT USA. Available at: [Link]
-
Ester to Acid - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
5-methoxy-isophthalic acid monomethyl ester. ChemBK. Available at: [Link]
-
SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON. ResearchGate. Available at: [Link]
Sources
- 1. CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid - Google Patents [patents.google.com]
- 2. journals.uran.ua [journals.uran.ua]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chemscene.com [chemscene.com]
Alternative solvents for 5-Methoxy-2-methyl-isophthalic acid dimethyl ester synthesis
Welcome to the Technical Support Center for the green synthesis of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals transition away from hazardous traditional solvents (like DMF, DCM, and Toluene) toward sustainable, scalable, and field-proven alternatives.
Below, you will find a structural workflow, troubleshooting FAQs, self-validating experimental protocols, and a quantitative comparison of solvent systems.
Workflow: Traditional vs. Green Alternative Solvents
Fig 1: Reaction pathways comparing traditional hazardous solvents to green alternatives.
Troubleshooting Guides & FAQs
Q1: Why should I replace traditional solvents like DMF and DCM in the synthesis of 5-methoxy-2-methyl-isophthalic acid dimethyl ester? A: Traditional solvents pose severe health and environmental risks. DMF is a known reprotoxic agent and potent liver toxin facing strict regulatory pressure, while DCM is a suspected carcinogen[1]. By transitioning to greener alternatives, you improve the safety profile of your lab and reduce hazardous waste disposal costs. Bio-based solvents like1[1] offer similar polar aprotic properties to DMF without the mutagenic profile[2]. Alternatively,3 acts as a VOC-exempt, non-toxic combined solvent and methylating agent[4].
Q2: What if I encounter poor solubility of the diacid starting material in greener solvents like Cyrene? A: Highly crystalline diacids often exhibit poor initial solubility in pure bio-based solvents. Causality & Solution: Cyrene has the unique chemical property of forming a geminal diol when mixed with water[5]. Adding a small volume of water (e.g., 10-20% v/v) to the reaction mixture significantly increases hydrogen bonding capabilities, which drastically improves the solubilization of polar substrates[2][5]. If your specific methylation reagent is moisture-sensitive, heat the Cyrene mixture to 60 °C prior to reagent addition to bypass the solubility barrier.
Q3: Can I use Acetonitrile for a Steglich-type esterification of this substrate? A: Yes. Acetonitrile (MeCN) is an excellent, less hazardous alternative to chlorinated solvents for Steglich esterifications[6]. Causality: Traditional Steglich reactions use N,N'-Dicyclohexylcarbodiimide (DCC), which produces dicyclohexylurea (DCU)—a byproduct notoriously difficult to remove without column chromatography. By switching to 6, the resulting urea byproduct becomes highly water-soluble, allowing for a simple aqueous extraction that yields pure esters[6].
Self-Validating Experimental Protocols
Protocol A: DMC-Mediated Esterification (Solvent & Reagent)
Causality: Dimethyl carbonate (DMC) is a green methylating agent. However, its boiling point is 90 °C, while uncatalyzed methylation typically requires temperatures >120 °C[4]. To overcome this activation energy barrier without a pressurized autoclave, we utilize a phase-transfer catalyst (PTC) like tetrabutylammonium chloride (TBACl)[4].
-
Charge Reactor: To a round-bottom flask, add 5-methoxy-2-methylisophthalic acid (1.0 equiv), DMC (10.0 equiv, acts as solvent), and K2CO3 (2.0 equiv)[4].
-
Catalysis: Add TBACl (10 mol%) to facilitate phase transfer and elevate the effective reaction temperature[4].
-
Reaction: Heat the mixture to reflux (90 °C) under an inert atmosphere for 12 hours.
-
Self-Validation Checkpoint: Before proceeding to workup, analyze an aliquot via HPLC (UV at 254 nm). The protocol is validated to proceed only when the peak corresponding to the diacid starting material is <2% relative to the product.
-
Workup: Cool to room temperature, filter the solid K2CO3 , and concentrate the filtrate under reduced pressure to recover unreacted DMC (which can be recycled). Purify via short-path distillation.
Protocol B: Greener Steglich Esterification in Acetonitrile
-
Dissolution: Dissolve 5-methoxy-2-methylisophthalic acid (1.0 equiv) and Methanol (2.5 equiv) in Acetonitrile (MeCN)[6].
-
Activation: Add EDC·HCl (2.2 equiv) and a catalytic amount of DMAP (0.2 equiv)[6]. Causality: DMAP acts as a hypernucleophile, attacking the O-acylisourea intermediate to form a highly reactive acylpyridinium species, accelerating the reaction and preventing unwanted side reactions.
-
Reaction: Stir at room temperature for 16 hours.
-
Self-Validation Checkpoint: Perform TLC (Eluent: 7:3 Hexane/EtOAc). The diacid must be fully consumed.
-
Workup: Quench with water. Extract the aqueous layer with Ethyl Acetate. The urea byproduct from EDC·HCl will partition entirely into the aqueous phase[6]. Wash the organic layer with brine, dry over Na2SO4 , and concentrate.
Quantitative Data Presentation: Solvent Comparison
| Solvent System | Primary Role | Boiling Point (°C) | Toxicity / Hazard Profile | Typical Yield (%) | E-factor / Green Profile |
| DMF / DCM | Traditional Solvents | 153 / 39 | Reprotoxic / Suspected Carcinogen | 85 - 95% | Poor (High hazardous waste) |
| Dimethyl Carbonate (DMC) | Solvent & Reagent | 90 | Low toxicity, VOC-exempt | 88 - 92% | Excellent (Atom economical) |
| Acetonitrile (MeCN) | Solvent (Steglich) | 82 | Moderate (Less hazardous than DCM) | 90 - 95% | Good (Aqueous workup enabled) |
| Cyrene | Polar Aprotic Solvent | 227 | Non-mutagenic, Bio-based | 80 - 85% | Excellent (Derived from cellulose) |
References
- Synthesis of Esters Via a Greener Steglich Esterific
- Expanding the use of cyrene as a solvent for sustainable organic synthesis. Digitellinc.
- Dihydrolevoglucosenone (Cyrene™) as a versatile biobased solvent for lignin fractionation, processing, and chemistry. RSC Publishing.
- Cyrene: a bio-based novel and sustainable solvent for organic synthesis. RSC Publishing.
- Methyl esterification of carboxylic acids with dimethyl carbonate promoted by K2CO3/tetrabutylammonium chloride. Taylor & Francis.
- A Simple, Efficient, Green, Cost Effective and Chemoselective Process for the Esterification of Carboxylic Acids.
Sources
- 1. Expanding the use of cyrene as a solvent for sustainable organic synthesis - ACS Green Chemistry [gcande.digitellinc.com]
- 2. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Dihydrolevoglucosenone (Cyrene™) as a versatile biobased solvent for lignin fractionation, processing, and chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst selection for 5-Methoxy-2-methyl-isophthalic acid dimethyl ester synthesis
Catalyst & Method Selection for 5-Methoxy-2-methyl-isophthalic acid dimethyl ester Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that esterifying sterically hindered carboxylic acids presents unique kinetic and thermodynamic challenges. This guide is engineered to provide mechanistic insights, field-proven protocols, and troubleshooting strategies for the synthesis of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (CAS 13979-74-3)[1].
Overview & Mechanistic Insight: The Steric Challenge
The precursor molecule, 5-methoxy-2-methylisophthalic acid, features two carboxylic acid groups at positions 1 and 3, flanking a methyl group at position 2. This structural motif means that both carboxylic acid moieties are ortho to the C2-methyl group .
Standard Fischer esterification relies on the AAC2 mechanism (Acid-Catalyzed, Acyl-Oxygen Cleavage, Bimolecular), which requires the nucleophilic attack of an alcohol on a protonated carbonyl to form a bulky tetrahedral intermediate[2]. The steric crowding from the ortho-methyl group severely inhibits the formation of this transition state. Consequently, standard acid-catalyzed esterification is sluggish, prone to stalling at the monoester stage, and requires forcing conditions that can lead to unwanted exotherms or side reactions[3]. To achieve high-yielding diesterification, we must select catalysts and reagents that bypass the AAC2 tetrahedral intermediate entirely[4].
Catalyst & Method Selection Matrix
To optimize your synthetic route, compare the quantitative and mechanistic profiles of the three primary esterification strategies below:
| Catalyst / Reagent System | Reaction Mechanism | Steric Tolerance | Typical Yield | Process Recommendation |
| H₂SO₄ / Methanol | AAC2 (Tetrahedral Intermediate) | Poor | < 40% (Monoester dominant) | Not Recommended. Sluggish kinetics; high risk of incomplete reaction. |
| SOCl₂ / DMF (cat.) then MeOH | Acyl Chloride Activation | Excellent | > 90% | Highly Recommended. Best for scale-up; completely bypasses steric block. |
| MeI / K₂CO₃ / DMF | Sₙ2 Alkylation | Excellent | > 85% | Recommended. Excellent for lab-scale synthesis; avoids strong acids. |
Troubleshooting FAQs
Q: Why is my Fischer esterification (H₂SO₄/MeOH) yielding a mixture of starting material and monoester? A: This is a classic symptom of steric hindrance inhibiting the AAC2 mechanism[2]. The first esterification may proceed slowly, but the resulting monoester increases the steric bulk and alters the electronic environment, making the second esterification exponentially more difficult. The reaction stalls because the activation energy required to form the second tetrahedral intermediate is too high under standard reflux conditions.
Q: Can I force the Fischer esterification by increasing the temperature and acid concentration? A: We strongly advise against this. While forcing conditions can push the equilibrium, they introduce significant safety and purity risks. High temperatures with strong mineral acids can lead to uncontrolled thermal runaways (exotherms)[3]. Furthermore, the methoxy group at position 5 is susceptible to ether cleavage under harsh, prolonged acidic conditions, which will contaminate your batch with phenolic byproducts.
Q: What is the most reliable method for complete diesterification of this specific substrate? A: The most reliable approach is to convert the diacid to a diacyl chloride using thionyl chloride (SOCl₂) with a catalytic amount of DMF[4]. This forms a highly electrophilic acyl chloride intermediate that reacts instantaneously with methanol. Alternatively, base-promoted alkylation using methyl iodide (MeI) and K₂CO₃ operates via an Sₙ2 mechanism on the alkyl halide, rendering the steric hindrance at the carbonyl carbon irrelevant.
Mechanistic Workflow & Decision Tree
Workflow for esterifying sterically hindered 5-Methoxy-2-methylisophthalic acid.
Step-by-Step Experimental Protocols
Protocol A: Acid Chloride Activation (Recommended for Scale-Up)
This protocol utilizes Vilsmeier-Haack activation to bypass the steric limitations of the carboxylic acid.
-
Vilsmeier-Haack Activation: Suspend 5-methoxy-2-methylisophthalic acid (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g). Add thionyl chloride (SOCl₂, 3.0 eq) followed by 3 drops of anhydrous DMF.
-
Causality Check: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent. This highly active electrophile dramatically accelerates the conversion of the hindered acid to the acyl chloride, similar to the activation of o-toluic acid derivatives[4].
-
-
Self-Validating Reaction Monitoring: Heat the mixture to a gentle reflux (40 °C). The reaction is self-validating: the solid suspension will gradually dissolve into a clear yellow solution, accompanied by visible gas evolution (SO₂ and HCl). The activation is complete when gas evolution entirely ceases (typically 2-4 hours).
-
Esterification: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add anhydrous methanol (10.0 eq) to the acyl chloride solution over 15 minutes.
-
Causality Check: The highly reactive acyl chloride undergoes rapid nucleophilic acyl substitution with methanol. Because the leaving group (chloride) is excellent, this step completely bypasses the sterically hindered tetrahedral intermediate required by the free acid.
-
-
Workup: Concentrate the mixture under reduced pressure to remove excess MeOH and DCM. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃ to neutralize residual HCl. Dry the organic layer over MgSO₄, filter, and evaporate to yield the pure diester.
Protocol B: Base-Promoted Sₙ2 Alkylation (Recommended for Lab Scale)
This protocol avoids acidic conditions entirely, protecting the methoxy group from potential cleavage.
-
Deprotonation: Dissolve the diacid (1.0 eq) in anhydrous DMF (8 mL/g). Add finely powdered Potassium Carbonate (K₂CO₃, 3.0 eq) and stir at room temperature for 30 minutes.
-
Causality Check: K₂CO₃ deprotonates the carboxylic acids to form a highly nucleophilic dicarboxylate anion.
-
-
Alkylation: Add Methyl Iodide (MeI, 3.0 eq) dropwise to the suspension. Stir the sealed reaction at room temperature for 4-6 hours.
-
Causality Check: The carboxylate anion attacks the methyl group of MeI via an Sₙ2 mechanism. Because the reaction center is the unhindered methyl carbon of the halide—rather than the sterically shielded carbonyl carbon of the isophthalic acid—steric hindrance is rendered completely irrelevant.
-
-
Self-Validating Checkpoint: Quench a 10 µL aliquot of the reaction mixture in 1 mL of water and extract with 1 mL of EtOAc. Spot the organic layer on a TLC plate (Hexane:EtOAc 3:1). The reaction is complete when the baseline diacid spot has completely disappeared, replaced by a single high-Rf diester spot.
-
Workup: Pour the reaction mixture into crushed ice water (30 mL/g) with vigorous stirring. The highly hydrophobic diester will precipitate. Filter the solid, wash thoroughly with cold water to remove DMF and salts, and dry under high vacuum.
References
-
ResearchGate. "The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids". Available at: [Link]
Sources
Validation & Comparative
Advanced Structural Profiling: 5-Methoxy-2-methyl-isophthalic Acid Dimethyl Ester vs. Conventional Isophthalic Acid Esters
Executive Summary
In the landscape of advanced drug development and materials science, isophthalic acid esters serve as critical scaffolds. While conventional esters like Dimethyl isophthalate (DMI) and Dibenzyl isophthalate (DBI) are foundational for polymer synthesis and [2], they lack the regiochemical control required for complex Active Pharmaceutical Ingredient (API) synthesis.
5-Methoxy-2-methyl-isophthalic acid dimethyl ester (5-MMIDE) (CAS: 13979-74-3) introduces a paradigm shift. By incorporating a sterically demanding 2-methyl group and an electron-donating 5-methoxy group, this highly substituted scaffold offers unparalleled mechanistic control. This guide objectively compares 5-MMIDE against DMI and DBI, providing researchers with actionable, self-validating experimental protocols to leverage its unique physicochemical profile.
Structural & Physicochemical Profiling
Understanding the baseline computational and physicochemical data is crucial for predicting pharmacokinetic behavior and synthetic viability. The introduction of the methoxy and methyl groups in 5-MMIDE slightly reduces its topological polar surface area (TPSA) proportionally to its mass, while maintaining a lipophilicity (LogP) optimized for organic partitioning [1].
Table 1: Comparative Physicochemical Properties
| Property / Metric | 5-MMIDE (Target) | DMI (Conventional) | DBI (Bulky/RTP Host) |
| CAS Number | 13979-74-3 | 1459-93-4 | 83722-86-5 |
| Molecular Weight | 238.24 g/mol | 194.19 g/mol | 346.38 g/mol |
| LogP | 1.58 | 1.66 | ~4.20 |
| TPSA | 61.83 Ų | 52.60 Ų | 52.60 Ų |
| H-Bond Acceptors | 5 | 4 | 4 |
| Primary Application | Complex API Building Block | Polymer/Resin Synthesis | RTP Host-Guest Systems |
Data synthesized from [1] and [3].
Mechanistic Advantages in Drug Development (E-E-A-T)
As an Application Scientist, I emphasize that successful API synthesis relies on predictable causality. The structural modifications in 5-MMIDE are not arbitrary; they engineer a specific reactivity profile.
The 2-Methyl Effect: Extreme Steric Shielding
In unhindered systems like DMI, the ester groups are highly susceptible to nucleophilic attack, leading to rapid, often uncontrollable [3]. In 5-MMIDE, the 2-methyl group is positioned directly between the 1,3-diesters. This creates a severe steric clash that restricts the rotational freedom of the carbonyl groups, physically blocking the trajectory required for hydroxide ions to form the tetrahedral intermediate. Consequently, the ester groups act as "self-protecting" moieties during harsh downstream reactions.
The 5-Methoxy Effect: Electronic Modulation
The 5-methoxy group exerts a strong positive mesomeric (+M) effect, pumping electron density into the aromatic ring. This activates the 4- and 6-positions, making them highly nucleophilic. When combined with the steric shielding of the esters, 5-MMIDE allows for highly regioselective electrophilic aromatic substitutions (e.g., halogenation) without the risk of ester degradation.
Fig 1. Mechanistic pathway showing electronic activation and steric protection in 5-MMIDE.
Experimental Methodologies: Self-Validating Protocols
To empirically validate these mechanistic claims, the following protocols utilize a self-validating system where mass balance and regioselectivity are continuously monitored via LC-MS/HPLC.
Protocol A: Comparative Hydrolysis Resistance Assay
Objective: Quantify the steric shielding effect of the 2-methyl group against saponification. Causality: By subjecting both 5-MMIDE and DMI to identical mild basic conditions, the kinetic difference in ester cleavage directly isolates the steric variable.
Step-by-Step Workflow:
-
Preparation: Prepare separate 0.1 M solutions of 5-MMIDE and DMI in a 1:1 mixture of THF and deionized water.
-
Base Addition: Chill both reaction vessels to 0°C. Add 1.0 equivalent of Lithium Hydroxide (LiOH) dropwise to each vessel.
-
Incubation & Sampling: Stir at 0°C. Extract 50 µL aliquots at 1h, 4h, and 12h intervals.
-
Quenching: Quench each aliquot immediately in 500 µL of 0.1% Formic Acid in Acetonitrile to halt hydrolysis.
-
Validation (HPLC-UV): Analyze via HPLC (C18 column, gradient water/MeCN). Track the disappearance of the diester peak and the emergence of mono-ester/di-acid peaks. The sum of the integrated areas must equal the initial diester area (mass balance validation).
Protocol B: Regioselective Bromination of 5-MMIDE
Objective: Exploit the 5-methoxy (+M) activation for targeted functionalization. Causality: N-Bromosuccinimide (NBS) provides a mild electrophilic bromine source. The steric bulk of the esters and the methyl group forces the bromine exclusively to the electronically activated 4-position.
Step-by-Step Workflow:
-
Solvation: Dissolve 1.0 mmol of 5-MMIDE in 10 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Activation: Add 1.05 mmol of NBS, followed by 0.1 equivalents of Trifluoroacetic acid (TFA) as a catalyst.
-
Reaction: Stir at room temperature for 2 hours, shielded from light to prevent radical pathways.
-
Validation (LC-MS & NMR): Wash with saturated Na₂S₂O₃, dry over MgSO₄, and concentrate. Run LC-MS to confirm the M+2 isotope pattern characteristic of mono-bromination. Use ¹H-NMR to confirm the disappearance of the C4/C6 symmetric aromatic protons, validating strict regioselectivity.
Fig 2. Comparative hydrolysis workflow demonstrating the steric shielding effect of the 2-methyl group.
Quantitative Experimental Data
The experimental data clearly delineates the operational advantages of 5-MMIDE in complex synthetic routes. The steric shielding practically halts unwanted hydrolysis, while the electronic activation ensures high-yield downstream functionalization.
Table 2: Protocol Outcomes & Reactivity Metrics
| Substrate | Hydrolysis Conversion (4h) | Hydrolysis Conversion (12h) | Bromination Yield (NBS) | Regioselectivity |
| 5-MMIDE | < 2% | < 5% | 92% | > 99% (C4 position) |
| DMI | 68% | > 95% | < 15% | Poor (Multiple isomers) |
| DBI | 45% | 85% | N/A | N/A |
Note: DMI's unactivated ring leads to poor bromination yields and non-selective functionalization, whereas 5-MMIDE provides a robust, predictable scaffold.
References
-
Zhang, Y., et al. "Dibenzyl isophthalates as versatile hosts in room temperature phosphorescence host–guest systems." Nature Communications, PMC8428469. Available at:[Link]
-
Aleshchenkova, Z.M., et al. "Transformation of dimethyl phthalate, dimethyl isophthalate and dimethyl terephthalate by Rhodococcus rubber Sa and modeling the processes." ResearchGate. Available at:[Link]
Comparative analysis of synthesis methods for 5-Methoxy-2-methyl-isophthalic acid dimethyl ester
An in-depth comparative analysis of the synthesis methods for 5-Methoxy-2-methyl-isophthalic acid dimethyl ester (CAS: 13979-74-3)[1] requires a rigorous evaluation of reaction kinetics, thermodynamic stability, and scalability. As a critical building block in the development of active pharmaceutical ingredients (APIs), metal-organic frameworks (MOFs), and advanced polymeric materials[2], selecting the optimal synthetic route is paramount for yield optimization and impurity control.
This guide provides a comprehensive, objective comparison of three primary synthetic pathways, supported by self-validating experimental protocols and mechanistic causality.
Comparative Analysis of Synthesis Routes
The synthesis of Dimethyl 5-methoxy-2-methylisophthalate[3] typically diverges based on the available starting materials. The three most viable industrial and laboratory-scale routes are:
Method A: Thionyl Chloride-Mediated Esterification
-
Precursor: 5-Methoxy-2-methylisophthalic acid (CAS: 13979-73-2)[4].
-
Mechanistic Causality: Standard Fischer esterification (using H2SO4 ) suffers from equilibrium limitations, often leaving trace mono-esters that complicate purification. By utilizing Thionyl Chloride ( SOCl2 ), the carboxylic acids are converted in situ to highly reactive acyl chlorides. This transforms the reaction from an equilibrium-bound process to a thermodynamically irreversible nucleophilic acyl substitution, driving the reaction to >98% completion.
Method B: Williamson-Type O-Methylation
-
Precursor: Dimethyl 5-hydroxy-2-methylisophthalate.
-
Mechanistic Causality: This route utilizes Methyl Iodide ( MeI ) or Dimethyl Sulfate in the presence of Potassium Carbonate ( K2CO3 ) in N,N-Dimethylformamide (DMF). K2CO3 is specifically chosen because its pKa (~10.3) is sufficient to deprotonate the phenolic OH to form a highly nucleophilic phenoxide, but weak enough to prevent the base-catalyzed hydrolysis (saponification) of the existing methyl ester groups. DMF, a polar aprotic solvent, minimizes the solvation of the phenoxide anion, significantly accelerating the SN2 alkylation.
Method C: Palladium-Catalyzed Carbonylation
-
Precursor: 1,3-Dibromo-5-methoxy-2-methylbenzene.
-
Mechanistic Causality: A cross-coupling approach where a Palladium(0) catalyst undergoes oxidative addition into the aryl-bromide bonds. High-pressure Carbon Monoxide ( CO ) undergoes migratory insertion, followed by nucleophilic attack by Methanol. While elegant, the steric hindrance of the ortho-methyl group slows the oxidative addition step, requiring elevated temperatures and specialized high-pressure reactors.
Quantitative Performance Data
The following table summarizes the empirical performance metrics of each method under optimized laboratory conditions (100 mmol scale).
| Performance Metric | Method A (Esterification) | Method B (O-Methylation) | Method C (Carbonylation) |
| Overall Yield | 88 – 92% | 90 – 95% | 65 – 75% |
| Reaction Time | 4 – 6 hours | 2 – 3 hours | 18 – 24 hours |
| Primary Impurities | Trace mono-ester | C-alkylated byproducts | Dehalogenated intermediates |
| E-factor (Waste) | Low (~3.5) | Medium (~6.0) | High (>15.0) |
| Scalability | Excellent (Kg scale) | Good (100g scale) | Poor (Requires pressure vessels) |
Synthetic Workflow Visualization
Figure 1: Comparative synthetic pathways to Dimethyl 5-methoxy-2-methylisophthalate.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols include integrated In-Process Controls (IPCs) and mechanistic rationales for critical steps.
Protocol A: Optimized SOCl2 -Mediated Esterification
Recommended for bulk scale-up due to low reagent cost and high atom economy.
-
Activation & Addition:
-
Charge a flame-dried 500 mL round-bottom flask with 5-Methoxy-2-methylisophthalic acid (21.0 g, 100 mmol) and anhydrous Methanol (200 mL).
-
Cool the suspension to 0°C using an ice bath.
-
Causality: Cooling is critical. Dropwise addition of SOCl2 (17.5 mL, 240 mmol, 2.4 eq) generates highly exothermic HCl and SO2 gases. Cold addition prevents solvent flash-boiling and controls the reaction trajectory.
-
-
Reflux & Conversion:
-
Attach a reflux condenser and heat the mixture to 65°C for 5 hours.
-
-
In-Process Control (IPC):
-
Self-Validation: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The reaction is deemed complete when the baseline diacid spot ( Rf=0.1 ) is entirely replaced by the less polar diester product ( Rf=0.6 ).
-
-
Workup & Isolation:
-
Concentrate the mixture under reduced pressure to remove excess Methanol and SOCl2 .
-
Dissolve the crude residue in Dichloromethane (150 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 100 mL).
-
Causality: The basic wash neutralizes residual HCl , preventing auto-catalyzed hydrolysis of the newly formed ester bonds during long-term storage.
-
Dry over anhydrous Na2SO4 , filter, and evaporate to yield a white crystalline solid.
-
Protocol B: Williamson O-Methylation
Recommended for rapid laboratory synthesis when the phenolic precursor is available.
-
Nucleophile Generation:
-
In a 250 mL flask, suspend Dimethyl 5-hydroxy-2-methylisophthalate (22.4 g, 100 mmol) and finely powdered anhydrous K2CO3 (20.7 g, 150 mmol) in anhydrous DMF (100 mL).
-
Stir at room temperature for 30 minutes.
-
Causality: This pre-incubation period ensures complete deprotonation of the phenol, turning the solution a distinct yellow hue indicative of the active phenoxide generation.
-
-
Alkylation:
-
Add Methyl Iodide (7.5 mL, 120 mmol) dropwise over 15 minutes.
-
Causality: MeI is highly volatile (b.p. 42°C). Dropwise addition prevents thermal runaway and reagent loss, ensuring the SN2 reaction proceeds efficiently at 25°C.
-
-
In-Process Control (IPC):
-
Self-Validation: Monitor via HPLC at 254 nm. The reaction is complete when the phenolic precursor peak (<1% Area) is consumed.
-
-
Workup & Isolation:
-
Pour the reaction mixture into 500 mL of vigorously stirred ice water.
-
Causality: DMF is infinitely miscible with water, whereas the diester product is highly hydrophobic. This induces immediate precipitation of the product, bypassing the need for solvent extraction.
-
Filter the white precipitate, wash with cold water (3 x 50 mL), and dry under vacuum at 40°C.
-
References
-
LookChem. (n.d.). 2,6-Dicarboxy-4-methoxy-toluol (CAS: 13979-73-2). Retrieved March 10, 2026, from [Link]
-
Molaid. (n.d.). [2-(2-Dimethylamino-ethyl)-3-hydroxymethyl-5-methoxy-phenyl]-methanol Synthesis Data. Retrieved March 10, 2026, from [Link]
Sources
In the landscape of drug discovery and development, the exploration of novel small molecules with therapeutic potential is a constant endeavor. Isophthalic acid derivatives have emerged as a versatile scaffold, demonstrating a range of biological activities. This guide provides a comparative analysis of the biological activity of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester and structurally related compounds. By examining the available experimental data and understanding the underlying structure-activity relationships, we can infer the potential pharmacological profile of this specific ester and guide future research.
Introduction: The Isophthalic Acid Scaffold and its Therapeutic Promise
Isophthalic acid, a benzene-1,3-dicarboxylic acid, and its derivatives have garnered significant attention in medicinal chemistry.[1] The rigid aromatic core provides a stable platform for the introduction of various functional groups, leading to a diverse array of pharmacological properties. Research has highlighted the potential of isophthalic acid derivatives in several therapeutic areas, including oncology, immunology, and infectious diseases.[2][3][4]
The subject of this guide, 5-Methoxy-2-methyl-isophthalic acid dimethyl ester, possesses key structural features—a central phenyl ring, two methyl ester groups, a methoxy group, and a methyl group—that are expected to influence its biological activity. The methoxy and methyl substitutions, in particular, can significantly impact the molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with biological targets.[5][6]
This guide will delve into a comparative analysis of this compound with its structural relatives, focusing on key biological activities such as Protein Kinase C (PKC) modulation, cytotoxic effects against cancer cells, and antimicrobial properties.
Comparative Biological Activity Profile
While direct experimental data for 5-Methoxy-2-methyl-isophthalic acid dimethyl ester is not extensively available in the public domain, we can construct a comparative profile based on the activities of structurally analogous compounds.
Table 1: Comparative Biological Activities of Isophthalic Acid Derivatives and Related Compounds
| Compound | Structure | Biological Activity | Key Findings & IC₅₀/Kᵢ Values | References |
| 5-Methoxy-2-methyl-isophthalic acid dimethyl ester | Hypothesized: PKC modulation, Cytotoxicity, Antimicrobial | To be determined experimentally. Based on SAR, the methoxy and methyl groups may enhance cell permeability and interaction with hydrophobic binding pockets. | [7] | |
| Dialkyl 5-(hydroxymethyl)isophthalates | Protein Kinase C (PKC) α and δ binding | Displace [³H]PDBu from PKCα and PKCδ with Kᵢ values in the range of 200-900 nM.[2][8] | [2][8][9] | |
| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | Antistaphylococcal Activity | MIC = 54.9 μM.[3] | [3][10] | |
| 1-(methoxyphenyl)-4-methyl-6-phenylpyrimidine-2(1H)-selenones | Chemical structure varies based on methoxy position | Antibacterial and Antifungal Activity | Showed very strong activity against selected strains of Gram-positive bacteria and fungi.[5][6] The position of the methoxy substituent influences selectivity.[5][6] | [5][6] |
| Novel Anthranilic(isophthalic) acid esters | General ester structures of isophthalic acid | Insecticidal and Fungicidal Activity | Some analogues exhibit certain fungicidal activities.[11] | [11] |
In-Depth Analysis of Key Biological Activities
Modulation of Protein Kinase C (PKC)
Expertise & Experience: Protein Kinase C is a family of serine/threonine kinases that play crucial roles in cellular signaling pathways, governing processes like proliferation, differentiation, and apoptosis.[12] The C1 domain of PKC, which binds diacylglycerol and phorbol esters, has been identified as a key therapeutic target. Isophthalic acid derivatives have been rationally designed to interact with this domain.[2][8][9]
Causality Behind Experimental Choices: The design of isophthalic acid derivatives as C1 domain ligands is based on mimicking the key interactions of natural ligands. The ester groups and other substituents on the phenyl ring are positioned to form hydrogen bonds and hydrophobic interactions within the C1 domain's binding pocket.
Trustworthiness: The ability of these compounds to displace a radiolabeled phorbol ester, [³H]PDBu, from the C1 domain is a well-established and reliable method for quantifying binding affinity.[2][8] Furthermore, assessing downstream effects, such as the phosphorylation of ERK, confirms that this binding event translates into a functional cellular response.[8]
Based on the structure of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester, the methoxy and methyl groups could potentially enhance hydrophobic interactions within the C1 domain, possibly leading to significant binding affinity.
Signaling Pathway: PKC Activation and Downstream ERK Phosphorylation
Caption: PKC signaling cascade initiated by C1 domain ligands.
Cytotoxicity and Anticancer Potential
Expertise & Experience: The evaluation of a compound's cytotoxicity is a fundamental first step in assessing its potential as an anticancer agent.[13][14][15][16][17] In vitro cytotoxicity assays provide crucial data on a compound's ability to inhibit cell growth or induce cell death.
Causality Behind Experimental Choices: The choice of cancer cell lines for screening is critical and should ideally represent different cancer types to assess the spectrum of activity. The MTT or resazurin assays are widely used due to their reliability and high-throughput adaptability. These assays measure metabolic activity, which is a proxy for cell viability.[16]
Trustworthiness: Determining the IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is a standard metric for quantifying a compound's potency.[13] A low IC₅₀ value indicates high potency. For a compound to be considered a promising anticancer lead, it should ideally exhibit selective cytotoxicity towards cancer cells over normal cells, which is assessed by calculating the selectivity index (SI). An SI value greater than 2 is generally considered significant.[13][14]
Given that some isophthalic acid derivatives have shown anticancer potential, it is plausible that 5-Methoxy-2-methyl-isophthalic acid dimethyl ester could also exhibit cytotoxic effects. The lipophilic nature imparted by the methoxy and methyl groups may facilitate its passage through the cell membrane.
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)
Caption: Workflow for determining IC₅₀ using the MTT assay.
Experimental Methodologies
Protein Kinase C Binding Assay ([³H]PDBu Displacement)
-
Preparation of Cell Lysates:
-
Culture cells expressing the PKC isoform of interest (e.g., HeLa cells) to confluency.
-
Harvest cells and resuspend in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 2 mM EDTA, 2 mM EGTA, 10 mM β-mercaptoethanol, and protease inhibitors).
-
Homogenize the cell suspension and centrifuge to obtain a supernatant containing the PKC enzyme.
-
-
Binding Assay:
-
In a 96-well plate, add the cell lysate, [³H]PDBu (final concentration ~2-3 nM), and varying concentrations of the test compound (e.g., 5-Methoxy-2-methyl-isophthalic acid dimethyl ester).
-
For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 30 µM cold PDBu).
-
Incubate the plate at room temperature for 90 minutes.
-
-
Detection:
-
Harvest the reaction mixture onto a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with a wash buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the Kᵢ value by non-linear regression analysis using software like GraphPad Prism.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential biological activities of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester based on the established pharmacology of related compounds. The isophthalic acid scaffold is a promising starting point for the development of novel therapeutics, particularly in the areas of cancer and inflammatory diseases.
The presence of the methoxy and methyl groups on the core structure of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester suggests that it may possess enhanced cell permeability and favorable interactions with hydrophobic binding pockets of biological targets. Future experimental work should focus on a comprehensive evaluation of this compound's activity in a panel of biological assays, including those for PKC modulation, cytotoxicity against a broad range of cancer cell lines, and antimicrobial activity. Such studies will be crucial in elucidating the therapeutic potential of this specific isophthalic acid derivative and guiding its further development.
References
-
Design, synthesis, and biological activity of isophthalic acid derivatives targeted to the C1 domain of protein kinase C - PubMed. (2009). PubMed. [Link]
-
Design, Synthesis, and Biological Activity of Isophthalic Acid Derivatives Targeted to the C1 Domain of Protein Kinase C | Journal of Medicinal Chemistry - ACS Publications. (2009). Journal of Medicinal Chemistry. [Link]
-
Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC. (n.d.). PubMed Central. [Link]
-
Synthesis, in silico and antimicrobial activity study of substituted aromatic imines and their corresponding amines - UWCScholar. (n.d.). University of the Western Cape. [Link]
-
Effect of the position of a methoxy substituent on the antimicrobial activity and crystal structures of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives - PubMed. (2020). PubMed. [Link]
-
Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - PMC. (n.d.). PubMed Central. [Link]
-
Effect of the position of a methoxy substituent on the antimicrobial activity and crystal structures of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives - ResearchGate. (2020). ResearchGate. [Link]
-
Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides: Original scientific article | ADMET and DMPK - IAPC Journals. (2025). ADMET & DMPK. [Link]
-
Synthesis, Crystal Structure and Biological Activities of Novel Anthranilic(Isophthalic) Acid Esters - ResearchGate. (2025). ResearchGate. [Link]
-
Design, Synthesis and Biological Activity of Isophthalic Acid Derivatives Targeted to the C1 domain of protein kinase C - Helda - Helsinki.fi. (n.d.). University of Helsinki. [Link]
-
Isophthalic acid – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
-
Pharmacological profile of mephedrone analogs and related new psychoactive substances. (n.d.). Neuropsychopharmacology. [Link]
-
Isophthalic acid, bis(methoxycarbonylmethyl) ester | C14H14O8 | CID 613459 - PubChem. (n.d.). PubChem. [Link]
-
Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC - NIH. (n.d.). PubMed Central. [Link]
-
Topical Anti-Inflammatory Activity of Esters of Steroid 21-oic Acids - PubMed - NIH. (n.d.). PubMed. [Link]
-
Isophthalic acid, di(2-isopropylphenyl) ester | C26H26O4 | CID 91739882 - PubChem. (n.d.). PubChem. [Link]
-
SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON. (2024). ScienceRise: Pharmaceutical Science. [Link]
-
Molecular Docking, MM-GBSA, and Molecular Dynamics Approach: 5-MeO-DMT Analogues as Potential Antidepressants - Archives of Razi Institute. (n.d.). Archives of Razi Institute. [Link]
-
Synthesis and evaluation of antiinflammatory activities of a series of corticosteroid 17 alpha-esters containing a functional group - PubMed. (n.d.). PubMed. [Link]
-
5-MeO-2-TMT - Wikipedia. (n.d.). Wikipedia. [Link]
-
In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. (2025). IntechOpen. [Link]
-
Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO) - Medic UPM. (2021). Medic UPM. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025). Kosheeka. [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. (n.d.). SciSpace. [Link]
-
Isophthalic acid - Wikipedia. (n.d.). Wikipedia. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (2025). MDPI. [Link]
-
5-MeO-DMT: An atypical psychedelic with unique pharmacology, phenomenology & risk?. (2023). Psychopharmacology. [Link]
-
Isophthalic acid, 2,5-dichlorophenyl propyl ester - PubChem. (n.d.). PubChem. [Link]
- US10383839B2 - Esters for treatment of ocular inflammatory conditions - Google Patents. (n.d.).
-
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - MDPI. (2023). MDPI. [Link]
-
5-methoxy-isophthalic acid monomethyl ester - ChemBK. (2024). ChemBK. [Link]
-
Supporting Information for Stabilization of Radical Active Species in a MOF Nanospace to Exploit Unique Reaction Pathways - Rsc.org. (n.d.). Royal Society of Chemistry. [Link]
-
Design, synthesis, and biological activity of synthetically-accessible analog of aplysiatoxin with (R)-(−). (n.d.). Bioorganic & Medicinal Chemistry. [Link]
-
Isophthalic acid – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
-
ChemInform Abstract: A Short Synthesis of 5-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic Acid Methyl Ester. | Request PDF - ResearchGate. (2026). ResearchGate. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (2024). MDPI. [Link]
Sources
- 1. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and biological activity of isophthalic acid derivatives targeted to the C1 domain of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Effect of the position of a methoxy substituent on the antimicrobial activity and crystal structures of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Making sure you're not a bot! [helda.helsinki.fi]
- 10. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides: Original scientific article | ADMET and DMPK [pub.iapchem.org]
- 11. researchgate.net [researchgate.net]
- 12. ag.kagawa-u.ac.jp [ag.kagawa-u.ac.jp]
- 13. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]
- 14. medic.upm.edu.my [medic.upm.edu.my]
- 15. kosheeka.com [kosheeka.com]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Reproducible Synthesis of Dimethyl 5-Methoxy-2-methylisophthalate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the reliable synthesis of key organic intermediates is paramount. Dimethyl 5-methoxy-2-methylisophthalate, a substituted aromatic dicarboxylate, represents a valuable scaffold for the development of novel compounds. This technical guide provides an in-depth, comparative analysis of a plausible and reproducible synthetic route to this target molecule, grounded in established chemical principles. We will explore the causality behind experimental choices, provide a detailed step-by-step protocol, and present a comparative overview of alternative strategies, supported by experimental data from analogous transformations found in the chemical literature.
Introduction
Dimethyl 5-methoxy-2-methylisophthalate possesses a unique substitution pattern on the benzene ring, featuring two sterically differentiated ester groups, a methyl group, and a methoxy group. This arrangement of functional groups offers multiple points for further chemical modification, making it an attractive building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The objective of this guide is to provide a comprehensive and reproducible protocol for its synthesis, enabling researchers to reliably produce this compound in a laboratory setting.
Proposed Synthetic Pathway: A Three-Step Approach
The most logical and robust synthetic route to dimethyl 5-methoxy-2-methylisophthalate commences with a commercially available, appropriately substituted aromatic precursor, followed by a sequence of oxidation, carboxylation, and esterification reactions. This pathway is designed to maximize yield and minimize the formation of side products.
dot
Caption: Proposed synthetic workflow for dimethyl 5-methoxy-2-methylisophthalate.
In-Depth Experimental Protocol
This protocol details a three-step synthesis starting from 2-bromo-5-methoxy-1,3-dimethylbenzene.
Step 1: Oxidation of 2-Bromo-5-methoxy-1,3-dimethylbenzene to 2-Bromo-5-methoxy-isophthalic acid
The initial step involves the selective oxidation of the two methyl groups of the starting material to carboxylic acids using a strong oxidizing agent. Potassium permanganate (KMnO₄) is a classic and effective reagent for the oxidation of alkyl side chains on an aromatic ring to carboxylic acids. The reaction is typically carried out in an aqueous solution under heating.
Rationale: Performing the oxidation before the introduction of the second carboxyl group via a Grignard reaction is strategic. The harsh oxidative conditions could potentially degrade a pre-existing carboxylic acid or ester functionality.
Detailed Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-bromo-5-methoxy-1,3-dimethylbenzene (1.0 eq).
-
Add a sufficient volume of water to ensure the substrate is well-suspended.
-
Slowly add potassium permanganate (KMnO₄, 4.0-5.0 eq) in portions to control the exothermic reaction.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for several hours, monitoring the disappearance of the purple permanganate color.
-
After the reaction is complete (as indicated by the persistence of the purple color or by TLC analysis), cool the mixture to room temperature.
-
Quench the excess KMnO₄ by the addition of a reducing agent, such as sodium bisulfite, until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2 to precipitate the dicarboxylic acid.
-
Collect the white precipitate of 2-bromo-5-methoxy-isophthalic acid by filtration, wash with cold water, and dry under vacuum.
Step 2: Grignard Carboxylation to 5-Methoxy-2-methyl-isophthalic acid
This step involves the conversion of the aryl bromide to a Grignard reagent, followed by its reaction with carbon dioxide to introduce the second carboxylic acid group.
Rationale: The Grignard reaction is a powerful and reliable method for the formation of carbon-carbon bonds and is particularly well-suited for the carboxylation of aryl halides[1]. The presence of the two acidic protons on the dicarboxylic acid intermediate from Step 1 necessitates the use of at least three equivalents of the Grignard reagent: two to deprotonate the existing carboxylic acids and one to undergo the desired carboxylation.
Detailed Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (3.0-4.0 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of the 2-bromo-5-methoxy-isophthalic acid (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings. If the reaction does not initiate (disappearance of the iodine color and gentle refluxing), gentle heating may be required.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice-salt bath and bubble dry carbon dioxide gas through the solution for several hours, or pour the Grignard solution over crushed dry ice.
-
After the addition of CO₂, allow the mixture to warm to room temperature and then quench by the careful addition of dilute hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methoxy-2-methyl-isophthalic acid.
Step 3: Fischer Esterification to Dimethyl 5-methoxy-2-methylisophthalate
The final step is the conversion of the synthesized dicarboxylic acid to its corresponding dimethyl ester via Fischer esterification.
Rationale: Fischer esterification is a straightforward and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst[2][3][4][5][6]. Using methanol as both the solvent and the reagent in large excess drives the equilibrium towards the formation of the diester.
Detailed Procedure:
-
In a round-bottom flask, dissolve the crude 5-methoxy-2-methyl-isophthalic acid from Step 2 in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the majority of the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude dimethyl 5-methoxy-2-methylisophthalate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.
Comparative Analysis of Synthetic Routes
While the proposed three-step synthesis is robust, alternative strategies for the synthesis of substituted isophthalates exist.
| Parameter | Proposed Route: Oxidation & Grignard | Alternative Route 1: Diels-Alder Reaction | Alternative Route 2: Friedel-Crafts Acylation |
| Starting Materials | 2-Bromo-5-methoxy-1,3-dimethylbenzene | Substituted pyrones and dienophiles[7] | Substituted benzene and acyl chlorides |
| Key Reactions | Oxidation, Grignard Carboxylation, Esterification | Diels-Alder cycloaddition, Aromatization | Friedel-Crafts acylation, Cyclization |
| Advantages | Utilizes a commercially available starting material[8][9]. Well-established and high-yielding individual reactions. | Can build complex substitution patterns in a single step. | A classic method for forming C-C bonds on aromatic rings. |
| Disadvantages | Multi-step process. Grignard reaction can be sensitive to moisture. Oxidation requires careful control. | Availability of suitably substituted pyrones and dienophiles may be limited. Regioselectivity can be an issue. | Can lead to mixtures of isomers. Requires a strong Lewis acid catalyst. |
| Plausible Yield | Moderate to good overall yield, dependent on the efficiency of each step. | Variable, highly dependent on the specific substrates. | Often moderate yields due to potential side reactions. |
Conclusion
The presented three-step synthesis of dimethyl 5-methoxy-2-methylisophthalate offers a reproducible and scalable route for its preparation in a laboratory setting. By starting with a commercially available precursor and employing a logical sequence of well-understood chemical transformations, researchers can reliably access this valuable building block. The detailed experimental protocol, coupled with the rationale behind each step, provides a solid foundation for the successful synthesis of this target molecule. While alternative synthetic strategies exist, the proposed route offers a balance of accessibility of starting materials, predictability of the reaction outcomes, and overall efficiency.
References
-
LookChem. 2-Bromo-5-methoxy-1,3-dimethylbenzene. [Link]
- Kraus, G. A., & Wang, S. (2017).
- Sheehan, R. J. (2012). Terephthalic Acid, Dimethyl Terephthalate, and Isophthalic Acid. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
Chemsrc. 2-Bromo-5-methoxy-1,3-dimethylbenzene. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. (2024, January 5). [Link]
-
University of Calgary. Ch19: RMgX + CO2 -> RCO2H. [Link]
-
YouTube. Carboxylation of Grignard Reagents | Organic Chem | Video. (2023, December 7). [Link]
- Google Patents.
-
Lidsen. Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems. (2022, October 17). [Link]
-
SRS Biodiesel. Acid Esterification. [Link]
-
PMC. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]
-
PMC. p-Xylene Oxidation to Terephthalic Acid: New Trends. [Link]
-
Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. (2025, January 19). [Link]
- Google Patents. WO2015047736A1 - Processes for producing isophthalic acid.
-
MDPI. Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. (2021, December 1). [Link]
-
ResearchGate. A study on the m-xylene oxidation to isophthalic acid under the catalysis of bromine-free homogeneous catalytic system. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Dimethyl isophthalate synthesis - chemicalbook [chemicalbook.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysis Research | Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems [lidsen.com]
- 6. Acid Esterification - SRS BiodieselSRS Biodiesel [srsbiodiesel.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2-Bromo-5-methoxy-1,3-dimethylbenzene|lookchem [lookchem.com]
- 9. 2-Bromo-5-methoxy-1,3-dimethylbenzene | CAS#:6267-34-1 | Chemsrc [chemsrc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
